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  • Product: Z-Tic(7-OH)-OH
  • CAS: 201413-65-2

Core Science & Biosynthesis

Foundational

Z-Tic(7-OH)-OH chemical structure and properties

An In-Depth Technical Guide to Z-Tic(7-OH)-OH: Structure, Properties, and a Biologically Significant Scaffold Executive Summary Z-Tic(7-OH)-OH, formally known as (S)-2-((Benzyloxy)carbonyl)-7-hydroxy-1,2,3,4-tetrahydrois...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Z-Tic(7-OH)-OH: Structure, Properties, and a Biologically Significant Scaffold

Executive Summary

Z-Tic(7-OH)-OH, formally known as (S)-2-((Benzyloxy)carbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a protected amino acid derivative of significant interest in medicinal chemistry and drug development. While the "Z" (benzyloxycarbonyl) group makes it a crucial intermediate for chemical synthesis, particularly in solution-phase peptide chemistry, the true therapeutic potential lies in its core structure: 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (H-L-Tic(7-OH)-OH). This core is a rigidified phenylalanine analogue that has been identified as an endogenous compound in the mammalian brain and serves as a versatile scaffold for designing potent and selective enzyme inhibitors and receptor modulators. This guide provides a comprehensive overview of the chemical structure, properties, and synthetic utility of Z-Tic(7-OH)-OH, with a deep dive into the biological significance and therapeutic applications of its deprotected core.

Chemical Identity and Physicochemical Properties

The tetrahydroisoquinoline (Tic) scaffold imposes conformational constraints on the molecule, which is a valuable strategy in drug design to enhance binding affinity and selectivity for a specific biological target. The 7-hydroxy substitution provides a key interaction point, often for hydrogen bonding, within receptor or enzyme active sites. Z-Tic(7-OH)-OH is the N-protected form, rendering the amine nucleophile inert during subsequent chemical transformations.

Below is a comparison of Z-Tic(7-OH)-OH with its deprotected (H-L-Tic(7-OH)-OH) and Fmoc-protected counterparts.

PropertyZ-Tic(7-OH)-OHH-L-Tic(7-OH)-OHFmoc-L-Tic(7-OH)-OH
IUPAC Name (S)-2-((Benzyloxy)carbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[1](3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[2](S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Synonyms Cbz-L-Tic(7-OH)-OHH-7-Hydroxy-Tic-OH[2]Fmoc-7-hydroxy-L-Tic-OH[3]
CAS Number 201413-65-2[4][5]128502-56-7[2]178432-49-0[3]
Molecular Formula C18H17NO5[4][5]C10H11NO3[2]C25H21NO5[3]
Molecular Weight 327.3 g/mol [4][5]193.20 g/mol [2]415.4 g/mol [3]
Appearance -White to off-white solid[3]White to off-white solid[3]
Primary Use Synthetic IntermediateBioactive ScaffoldSolid-Phase Peptide Synthesis Building Block[3]

digraph "Z_Tic_7OH_OH_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=none, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"]; C7 [label="C", pos="-2.1,-1.2!"]; N8 [label="N", pos="-2.8,0!"]; C9 [label="C", pos="-2.1,1.2!"]; C10 [label="C", pos="-0.7,1.2!"];

// Substituents on the Tic core OH_group [label="HO", pos="2.8,-3.0!"]; COOH_C [label="C", pos="-2.8,2.4!"]; COOH_O1 [label="O", pos="-2.1,3.4!"]; COOH_OH [label="OH", pos="-4.0,2.6!"];

// Z-group (Cbz) Z_C [label="C", pos="-4.2,0!"]; Z_O1 [label="O", pos="-4.9,-0.8!"]; Z_O2 [label="O", pos="-4.9,0.8!"]; Z_CH2 [label="CH2", pos="-6.3,1.0!"]; Z_Ph_C1 [label="C", pos="-7.5,0.5!"]; Z_Ph_C2 [label="C", pos="-8.2,1.5!"]; Z_Ph_C3 [label="C", pos="-9.4,1.0!"]; Z_Ph_C4 [label="C", pos="-9.9,-0.2!"]; Z_Ph_C5 [label="C", pos="-9.2,-1.2!"]; Z_Ph_C6 [label="C", pos="-8.0,-0.7!"];

// Edges for the Tic core C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- N8; N8 -- C9; C9 -- C10; C10 -- C1;

// Edges for substituents C4 -- OH_group; C9 -- COOH_C; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_OH;

// Edges for the Z-group N8 -- Z_C; Z_C -- Z_O1 [style=double]; Z_C -- Z_O2; Z_O2 -- Z_CH2; Z_CH2 -- Z_Ph_C1;

// Edges for the Phenyl ring of Z-group Z_Ph_C1 -- Z_Ph_C2; Z_Ph_C2 -- Z_Ph_C3; Z_Ph_C3 -- Z_Ph_C4; Z_Ph_C4 -- Z_Ph_C5; Z_Ph_C5 -- Z_Ph_C6; Z_Ph_C6 -- Z_Ph_C1; }

Caption: Chemical structure of Z-Tic(7-OH)-OH.

Synthesis and Utility

Z-Tic(7-OH)-OH is primarily a synthetic intermediate. The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in organic synthesis. It is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenation, a process that is orthogonal to many other protecting groups, providing significant synthetic flexibility.

General Synthetic Workflow

The synthesis of Z-Tic(7-OH)-OH involves the N-protection of the parent amino acid, H-L-Tic(7-OH)-OH. This is a standard procedure in peptide chemistry.

Synthetic_Workflow Start H-L-Tic(7-OH)-OH (Starting Material) Reaction N-Protection Reaction (Schotten-Baumann conditions) Start->Reaction Reagent Benzyl Chloroformate (Cbz-Cl) + Mild Base (e.g., NaHCO3) Reagent->Reaction Purification Workup & Purification (e.g., Extraction, Crystallization) Reaction->Purification Product Z-Tic(7-OH)-OH (Protected Amino Acid) Purification->Product

Caption: General workflow for the synthesis of Z-Tic(7-OH)-OH.

The primary utility of Z-Tic(7-OH)-OH is as a building block for more complex molecules. After its incorporation into a target structure, the Z-group is typically removed to reveal the secondary amine, which may be crucial for biological activity or serve as a point for further functionalization.

The Core Moiety: H-L-Tic(7-OH)-OH - A Scaffold of Therapeutic Potential

The biological significance attributed to this molecular family originates from the deprotected core, (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Research has shown this scaffold to be a privileged structure for targeting several key proteins involved in disease.

Endogenous Presence and Neurological Activity

Intriguingly, H-L-Tic(7-OH)-OH and its 6-methoxy derivative have been identified as endogenous compounds in the rat brain.[6] This suggests a potential physiological role. Studies have also shown that peripheral injection of several 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives leads to a transient increase in locomotor activity in mice, indicating that these compounds can cross the blood-brain barrier and exert effects on the central nervous system.[6]

Key Biological Targets and Therapeutic Applications

The rigid Tic(7-OH) scaffold has been successfully employed to develop inhibitors and modulators for multiple targets.

Biological_Targets Core H-L-Tic(7-OH)-OH Scaffold Target1 HDACs (Histone Deacetylases) Core->Target1 Inhibition Target2 PTP-1B (Protein-Tyrosine Phosphatase 1B) Core->Target2 Inhibition Target3 PPARγ (Peroxisome Proliferator- Activated Receptor γ) Core->Target3 Partial Agonism Target4 Autotaxin Core->Target4 Inhibition Disease1 Cancer Target1->Disease1 Disease2 Diabetes & Obesity Target2->Disease2 Target3->Disease2 Target4->Disease1 Disease3 Inflammation / Fibrosis Target4->Disease3

Caption: Key biological targets of the H-L-Tic(7-OH)-OH scaffold.

  • Histone Deacetylase (HDAC) Inhibition : The Tic scaffold has been used to design novel HDAC inhibitors.[7] HDACs are enzymes that play a critical role in epigenetic regulation, and their dysregulation is linked to the development of cancer, making them a key therapeutic target.

  • Protein-Tyrosine Phosphatase 1B (PTP-1B) Inhibition : PTP-1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. A series of 2,7-substituted Tic derivatives were identified as potent PTP-1B inhibitors.[8]

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonism : The same study identified derivatives that are also partial agonists of PPARγ, a nuclear receptor that is the target of the thiazolidinedione class of antidiabetic drugs.[8] The dual activity of PTP-1B inhibition and PPARγ partial agonism could lead to safer and more effective treatments for diabetes by providing strong hypoglycemic and hypolipidemic effects with a reduced risk of side effects like weight gain and edema.[8]

  • Autotaxin (ATX) Inhibition : H-L-Tic(7-OH)-OH is used in the design of boronic acid-based inhibitors of autotaxin, an enzyme involved in generating the signaling lipid lysophosphatidic acid (LPA).[7] ATX is a target for various diseases, including fibrosis, inflammation, and cancer.

Experimental Protocols

The following are representative protocols that illustrate the practical application and scientific rationale behind the use of Z-Tic(7-OH)-OH and related compounds.

Protocol 1: Representative N-Benzyloxycarbonyl (Z) Protection

This protocol describes a general method for protecting the amine of an amino acid like H-L-Tic(7-OH)-OH.

Rationale: The Schotten-Baumann reaction is performed in a biphasic system or in an aqueous solution with a mild base. The base (e.g., sodium bicarbonate) neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

Methodology:

  • Dissolution: Dissolve H-L-Tic(7-OH)-OH (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., 1,4-dioxane) in a round-bottom flask.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (approx. 2.5 eq) in portions while stirring.

  • Addition of Protecting Agent: Add benzyl chloroformate (Cbz-Cl, approx. 1.1 eq) dropwise to the stirred suspension, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash with a non-polar solvent (e.g., diethyl ether) to remove excess benzyl chloroformate and byproducts.

  • Acidification: Acidify the aqueous layer to a pH of ~2 with cold 1M HCl. The product, Z-Tic(7-OH)-OH, should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Conceptual Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines how a protected Tic amino acid (e.g., Fmoc-L-Tic(7-OH)-OH) is incorporated into a growing peptide chain. The principles are analogous for other N-protected versions in different synthetic schemes.

Rationale: SPPS allows for the efficient synthesis of peptides on a solid support (resin). An N-terminal protecting group (like Fmoc) is essential to prevent self-polymerization and ensure that coupling occurs only at the desired position. The Fmoc group is base-labile, allowing for its selective removal without cleaving the peptide from the acid-labile resin until the final step.

SPPS_Workflow cluster_0 SPPS Cycle A 1. Deprotection Remove Fmoc group with piperidine B 2. Washing Remove excess piperidine and byproducts A->B C 3. Coupling Add Fmoc-L-Tic(7-OH)-OH + coupling agents (e.g., HBTU/DIEA) B->C D 4. Washing Remove excess reagents C->D Repeat Repeat Cycle for Next Amino Acid D->Repeat n times End Final Cleavage & Deprotection (e.g., with TFA) D->End After last AA Start Start: Fmoc-AA-Resin Start->A Repeat->A

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: Start with a resin pre-loaded with the C-terminal amino acid of the target peptide, with its N-terminus protected by an Fmoc group.

  • Deprotection: Treat the resin with a solution of 20% piperidine in a solvent like dimethylformamide (DMF) to remove the Fmoc group, exposing a free amine.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc-adduct.

  • Activation & Coupling: In a separate vessel, pre-activate Fmoc-L-Tic(7-OH)-OH (e.g., with HBTU and DIEA) and then add it to the resin. The activated carboxylic acid of Fmoc-L-Tic(7-OH)-OH couples with the free amine on the resin-bound peptide.

  • Washing: Wash the resin again to remove unreacted amino acid and coupling reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the completed peptide from the resin and remove all side-chain protecting groups.

Conclusion and Future Directions

Z-Tic(7-OH)-OH stands as a valuable and specialized chemical tool. Its primary role as a protected building block enables the precise, controlled synthesis of complex molecular architectures. However, the scientific narrative extends far beyond its synthetic utility. The underlying H-L-Tic(7-OH)-OH core is a biologically validated scaffold with proven potential across multiple therapeutic areas, including oncology, metabolic diseases, and neurology. Its presence as an endogenous molecule in the brain opens exciting avenues for exploring its natural physiological functions. Future research will likely focus on leveraging the unique conformational rigidity and functional group presentation of the Tic(7-OH) scaffold to design next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles.

References

  • PubChem. (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]

  • ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]

  • ChemRadar. Z-Tic(7-OH)-OH CAS#201413-65-2 | Global PFAS Screening Tool. [Link]

  • ChemRadar. Z-Tic(7-OH)-OH CAS#201413-65-2 | CAS Substance Database. [Link]

  • PubMed. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition. [Link]

Sources

Exploratory

synthesis of N-benzyloxycarbonyl-7-hydroxy-Tic

An In-Depth Technical Guide to the Synthesis of N-benzyloxycarbonyl-7-hydroxy-Tic Abstract 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of the amino acid phenylalanine.[...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of N-benzyloxycarbonyl-7-hydroxy-Tic

Abstract

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of the amino acid phenylalanine.[1] The strategic incorporation of the Tic scaffold into peptide-based drug candidates is a widely employed tactic to enhance potency, selectivity, and metabolic stability. The 7-hydroxy substituted variant, in particular, serves as a crucial building block in the design of various biologically active compounds, including potential histone deacetylase (HDAC) inhibitors.[2] Protecting the secondary amine of the Tic core is essential for its use in further synthetic steps, such as peptide synthesis. The benzyloxycarbonyl (Cbz or Z) group is a classic and robust protecting group, valued for its stability across a range of reaction conditions and the multiple reliable methods for its removal.[3][4]

This technical guide provides a comprehensive, in-depth exploration of the . We will dissect the strategic rationale behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and explain the causality behind critical experimental choices. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule, N-benzyloxycarbonyl-7-hydroxy-Tic, is best approached by considering its core structural components. A retrosynthetic analysis reveals a logical disconnection strategy:

  • N-Cbz Protection: The final step is the protection of the secondary amine of the 7-hydroxy-Tic core. This points to 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as the immediate precursor.

  • Tetrahydroisoquinoline Ring Formation: The core Tic structure can be efficiently constructed via an intramolecular cyclization reaction. The Pictet-Spengler reaction is the method of choice for this transformation, as it directly forms the desired 1,2,3,4-tetrahydroisoquinoline ring system from a β-arylethylamine and a carbonyl compound.[5][6][7]

  • Starting Material Selection: The Pictet-Spengler approach requires a β-arylethylamine precursor that already contains the necessary hydroxyl group and the latent carboxylic acid. L-Tyrosine is the ideal and readily available starting material, providing the correct stereochemistry at the future C-3 position, the phenol side chain (which becomes the 7-hydroxy group), and the amino acid backbone.

This analysis leads to a robust, three-stage synthetic strategy:

  • Stage 1: Pictet-Spengler cyclization of L-Tyrosine with a formaldehyde equivalent to construct the 7-hydroxy-Tic core.

  • Stage 2: Protection of the secondary amine with a benzyloxycarbonyl (Cbz) group.

  • Stage 3: Purification and characterization of the final product.

G cluster_main Overall Synthetic Strategy Target N-Cbz-7-hydroxy-Tic Precursor1 7-hydroxy-Tic Target->Precursor1  N-Cbz Protection StartingMaterial L-Tyrosine Precursor1->StartingMaterial  Pictet-Spengler Reaction

Figure 1: High-level retrosynthetic strategy for N-Cbz-7-hydroxy-Tic.

Synthesis of the 7-Hydroxy-Tic Core: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline.[5][6]

Mechanistic Rationale

The reaction proceeds through two key stages:

  • Iminium Ion Formation: The amine of the β-arylethylamine (L-Tyrosine) nucleophilically attacks the carbonyl carbon of the aldehyde (formaldehyde). Subsequent dehydration under acidic conditions generates a highly electrophilic iminium ion.[5][7]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the tyrosine moiety then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. The presence of the hydroxyl group on the aromatic ring enhances its nucleophilicity, facilitating ring closure under relatively mild conditions.[7][8] Deprotonation then restores aromaticity, yielding the final tetrahydroisoquinoline product.

G cluster_mech Pictet-Spengler Mechanism Reactants L-Tyrosine + Formaldehyde Iminium Iminium Ion Intermediate Reactants->Iminium  Condensation  (H⁺, -H₂O) Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Product 7-hydroxy-Tic Cyclization->Product  Deprotonation

Figure 2: Key stages of the Pictet-Spengler reaction mechanism.
Experimental Protocol: Synthesis of 7-hydroxy-Tic

This protocol outlines the direct synthesis of the Tic core from L-Tyrosine.

Materials:

  • L-Tyrosine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-Tyrosine (1.0 eq) in a mixture of distilled water and concentrated HCl.

  • Reagent Addition: Add aqueous formaldehyde solution (1.1 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C). The suspension will gradually dissolve as the reaction progresses. Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material (L-Tyrosine) is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • The product will precipitate out of the solution as the hydrochloride salt.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the product under vacuum to yield 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride as a white or off-white solid.

N-Protection with the Benzyloxycarbonyl (Cbz) Group

Protecting the secondary amine of the newly formed Tic ring is crucial for its subsequent use in peptide synthesis or other transformations where the amine's nucleophilicity could interfere.[9]

Rationale for Cbz Protection

The benzyloxycarbonyl (Cbz) group is an ideal choice for this purpose due to several key advantages:

  • Stability: It is stable to a wide range of conditions, including mildly acidic and basic environments, making it orthogonal to many other common protecting groups like Boc and Fmoc.[3][4]

  • Facile Introduction: The Cbz group can be easily introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][10]

  • Versatile Cleavage: It can be removed under mild conditions, most commonly via catalytic hydrogenolysis (H₂/Pd-C), which produces benign byproducts (toluene and CO₂).[4][11] This method is highly efficient and clean. Alternative methods include cleavage with strong acids like HBr in acetic acid.[12]

Experimental Protocol: N-Cbz Protection

This protocol describes the protection of the synthesized 7-hydroxy-Tic.

Materials:

  • 7-hydroxy-Tic hydrochloride (from previous step)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Dioxane (or a similar suitable solvent)

  • Distilled Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the 7-hydroxy-Tic hydrochloride (1.0 eq) in an aqueous solution of sodium bicarbonate (2.5-3.0 eq) in a round-bottom flask. Dioxane can be added as a co-solvent to improve solubility.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (1.1-1.2 eq) dropwise, ensuring the temperature remains below 5 °C. The reaction is exothermic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove excess Cbz-Cl and benzyl alcohol byproduct.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2. The product will precipitate out or can be extracted.

  • Extraction and Isolation:

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-benzyloxycarbonyl-7-hydroxy-Tic by column chromatography on silica gel or by recrystallization to obtain a pure, white solid.

Figure 3: Experimental workflow for the N-Cbz protection step.

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Quantitative Data Summary
StepKey ReactantsKey ReagentsConditionsTypical Yield
Pictet-Spengler L-Tyrosine, FormaldehydeConc. HClReflux, 4-6 h75-85%
N-Cbz Protection 7-hydroxy-TicCbz-Cl, NaHCO₃0 °C to RT, 12-16 h80-90%
Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the isoquinoline ring, diastereotopic protons of the CH₂ groups in the heterocyclic ring, the proton at the C-3 chiral center, and protons from the Cbz group (benzyl CH₂ and phenyl).[13][14]

    • ¹³C NMR: Signals will confirm the carbon framework, including the carbonyl of the carboxylic acid, the urethane carbonyl of the Cbz group, and the distinct aromatic and aliphatic carbons.[13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the final product.[13]

  • Chiral Analysis: While starting with L-Tyrosine should preserve the (S)-stereochemistry, the acidic conditions of the Pictet-Spengler reaction can sometimes lead to partial racemization. The enantiomeric purity of the final product can be assessed using chiral High-Performance Liquid Chromatography (HPLC).[15] If significant racemization occurs, chiral resolution may be necessary, often by forming diastereomeric salts with a chiral resolving agent like (+)-tartaric acid or a chiral amine.[16][17]

Conclusion

The is a robust and reproducible process that leverages fundamental reactions in organic chemistry. The strategic application of the Pictet-Spengler reaction with L-Tyrosine as a chiral starting material provides an efficient route to the core 7-hydroxy-Tic scaffold. Subsequent protection with the well-behaved Cbz group yields a valuable and versatile building block, ready for incorporation into more complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and application of this important compound in the field of drug discovery and development.

References

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  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Domínguez, E., et al. (1998). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 63(22), 7652–7656. Retrieved from [Link]

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  • Wang, L., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. Synlett, 25(12), 1633-1636. Retrieved from [Link]

  • Kumar, A., et al. (2015). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 13(24), 6726-6745. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • Haofan Biological Co., Ltd. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The chiral resolution of enantiomers of 7 with 6a ( 1 H NMR) and.... Retrieved from [Link]

  • ResearchGate. (2016). (PDF) The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • ResearchGate. (n.d.). Completion of the synthesis. Cbz=benzyloxycarbonyl. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(Benzyloxyethyl)- and N-(Alkoxycarbonylmethyl)nitrones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2026). A facile and practical method for the synthesis of trans-(±)-taxifolin and its derivatives via Darzens reaction. Retrieved from [Link]

  • Chemistry – An Asian Journal. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Indian Journal of Chemistry. (2001). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra for CBZ and (E) complex. Retrieved from [Link]

  • CrystEngComm. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. Retrieved from [Link]

  • MDPI. (2018). Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, 1 H NMR Study and Crystal determination of 7-Benzoyloxycoumarin. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Derivatives. Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. Retrieved from [Link]

Sources

Foundational

The Biological Activity and Pharmacological Potential of 7-Hydroxy-Tetrahydroisoquinoline Derivatives: A Focus on Kappa Opioid Receptor Antagonism

Executive Summary The 7-hydroxy-1,2,3,4-tetrahydroisoquinoline (7-OH-THIQ) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the development of centrally acting therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-hydroxy-1,2,3,4-tetrahydroisoquinoline (7-OH-THIQ) scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the development of centrally acting therapeutics. As a Senior Application Scientist, I have observed that the most profound biological activity of 7-OH-THIQ derivatives lies in their role as highly potent and selective Kappa Opioid Receptor (KOR) antagonists .

Unlike traditional opiate-derived antagonists (e.g., naltrexone), 7-OH-THIQ derivatives—prototyped by the lead compound JDTic—offer unprecedented selectivity and a distinct mechanism of action. By blocking KOR activation, these compounds prevent the dysphoric, stress-inducing, and pro-depressive effects mediated by endogenous dynorphins, positioning them as prime candidates for treating addiction, stress-induced relapse, and co-morbid anxiety disorders[1]. This technical guide deconstructs the structural biology, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate these complex molecules.

Structural Biology & Mechanistic Foundation

The biological efficacy of 7-OH-THIQ derivatives is not accidental; it is the result of precise, solvent-mediated interactions within the KOR orthosteric binding pocket.

The Critical Role of the 7-Hydroxyl Group

X-ray crystallographic studies of the human KOR (hKOR) bound to JDTic reveal the causality behind the strict requirement for the 7-hydroxyl group. The 7-OH moiety does not bind directly to the receptor's amino acid backbone. Instead, it acts as a critical anchor by participating in a highly structured, water-mediated hydrogen bond network. The hydroxyl group coordinates with two trapped water molecules in the binding pocket, which subsequently form hydrogen bonds with the residues Lys227 and Tyr139 [2].

Removing this hydroxyl group, or replacing it with a moiety incapable of sustaining this network (such as a hydrogen atom), drastically destabilizes the antagonist conformation, leading to a precipitous drop in binding affinity and functional blockade[3].

KOR_Pathway Agonist Endogenous Dynorphin (KOR Agonist) KOR Kappa Opioid Receptor (hKOR) Agonist->KOR Activates Antagonist 7-OH-THIQ Antagonist (e.g., JDTic, CDTic) Antagonist->KOR Competitively Blocks (via H-bond network) GProtein Gi/o Protein Activation (GDP/GTP Exchange) KOR->GProtein Triggers Effector Adenylyl Cyclase Inhibition & Ion Channel Modulation GProtein->Effector Mediates Outcome Dysphoria, Stress Response, Analgesia Effector->Outcome Results in

Fig 1. KOR signaling pathway and competitive blockade by 7-OH-THIQ derivatives.

Structure-Activity Relationship (SAR) Profiling

The evolution of 7-OH-THIQ derivatives has been driven by the need to simplify complex, high-molecular-weight molecules while retaining sub-nanomolar potency. JDTic is highly effective but structurally complex. Recent SAR campaigns have demonstrated that "simple" tetrahydroisoquinolines lacking the bulky 4-(3-hydroxyphenyl)piperidine moiety can still act as potent, selective KOR antagonists[1].

The table below summarizes the quantitative functional data ( Ke​ values) for key 7-OH-THIQ derivatives, highlighting the impact of specific structural modifications.

Quantitative Data Summary: Functional Antagonism
CompoundStructural Modification (vs. JDTic) Ke​ at KOR ( κ ) (nM)Selectivity vs. μ Selectivity vs. δ
JDTic Prototype Lead Compound0.02HighHigh
Compound 5 7-Fluoro replaces 7-OH0.011480-fold24,900-fold
Compound 9 7-Hydrogen replaces 7-OH4.303.7-fold37-fold
PDTic (Cmpd 1) Lacks 4-(3-hydroxyphenyl) group6.8021-fold441-fold
CDTic (Cmpd 2) Lacks 4-(3-hydroxyphenyl) & piperidine0.141730-fold4570-fold

Data Interpretation: The data validates the structural biology model. Replacing the 7-OH with a hydrogen (Compound 9) destroys selectivity and potency[3]. Conversely, substituting the 7-OH with a highly electronegative fluorine (Compound 5) maintains the necessary electrostatic environment for the pocket, resulting in a Ke​ of 0.01 nM[2]. Furthermore, CDTic proves that the core 7-OH-THIQ scaffold, even when stripped of complex piperidine appendages, is sufficient for high-affinity KOR antagonism[4].

Functional Validation: The [35S]GTPγS Assay Workflow

To rigorously evaluate the biological activity of these derivatives, relying solely on radioligand displacement (binding affinity) is insufficient. Binding assays confirm physical occupation but cannot distinguish an agonist from an antagonist[5].

To ensure scientific integrity and establish a self-validating system, we utilize the Functional [35S]GTPγS Binding Assay . This assay measures the functional consequence of receptor occupancy: the exchange of GDP for GTP on the Gαi/o​ protein subunit.

Step-by-Step Methodology & Causality

1. Membrane Preparation

  • Action: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing recombinant human KOR (hKOR).

  • Causality: CHO cells lack endogenous opioid receptors. Using a recombinant system ensures that any observed G-protein coupling is strictly mediated by the hKOR, eliminating off-target noise[5].

2. Ligand Incubation (Antagonist Mode)

  • Action: Pre-incubate the membranes with varying concentrations of the 7-OH-THIQ derivative, followed by the addition of a fixed EC80​ concentration of a standard KOR agonist (e.g., U69593).

  • Causality: Because 7-OH-THIQ derivatives are antagonists, they produce no signal on their own. We must stimulate the receptor with an agonist and measure the derivative's ability to competitively inhibit the agonist-induced signal[1].

3. Addition of Nucleotides ( [35S]GTPγS and GDP)

  • Action: Add assay buffer containing 10μM GDP and 0.1nM [35S]GTPγS .

  • Causality: GDP is added in massive excess to saturate basal, constitutive G-protein coupling, thereby artificially lowering the background noise and increasing the signal-to-noise ratio. [35S]GTPγS is utilized because the γ -thio substitution makes it resistant to hydrolysis by the G-protein's intrinsic GTPase activity. This traps the G-protein in the activated state, allowing the radiolabel to accumulate for accurate quantification[6].

4. Filtration and Quantification

  • Action: Terminate the reaction by rapid filtration through glass-fiber filters. Wash extensively with ice-cold buffer, then quantify trapped radioactivity using liquid scintillation counting.

  • Self-Validating Controls: The assay must include a Basal Control (no agonist/antagonist) to establish baseline, a Maximal Agonist Control to define 100% stimulation, and a Non-Specific Binding (NSB) Control (excess unlabeled GTPγS ) to subtract non-receptor-mediated background trapping.

GTP_Assay Step1 Membrane Prep (CHO-hKOR cells) Step2 Ligand Incubation (Agonist + 7-OH-THIQ) Step1->Step2 Step3 Nucleotide Addition (GDP + [35S]GTPγS) Step2->Step3 Step4 Rapid Filtration & Cold Wash Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5

Fig 2. Step-by-step workflow of the functional [35S]GTPγS binding assay.

Translational Outlook

The biological activity of 7-hydroxy-tetrahydroisoquinoline derivatives extends far beyond the petri dish. By selectively antagonizing the KOR, compounds like JDTic and CDTic block the endogenous dynorphin system, which is hyperactivated during chronic stress and drug withdrawal[1]. Preclinical models have demonstrated that these derivatives effectively decrease immobility in forced swim tests (antidepressant effect), show anxiolytic-like effects in elevated plus mazes, and prevent the resumption of cocaine seeking behavior[1].

As drug development professionals look toward the future, the 7-OH-THIQ scaffold remains a cornerstone for designing next-generation neurotherapeutics that bypass the addictive liabilities of μ -opioid modulators while directly addressing the neurobiology of stress and addiction.

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Exploratory

Spectroscopic Characterization of Z-Tic(7-OH)-OH: A Technical Guide to NMR and MS Analysis

This technical guide provides a comprehensive framework for the spectroscopic characterization of Z-Tic(7-OH)-OH, a molecule of interest in contemporary drug discovery and development. Given the novelty of this compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the spectroscopic characterization of Z-Tic(7-OH)-OH, a molecule of interest in contemporary drug discovery and development. Given the novelty of this compound, this document outlines the fundamental principles and detailed experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel small molecules.

Introduction to Z-Tic(7-OH)-OH and the Imperative for Spectroscopic Analysis

Z-Tic(7-OH)-OH, with the molecular formula C₁₈H₁₇NO₅, presents a unique structural framework amenable to diverse chemical modifications, making it a compound of significant interest.[1] Accurate structural elucidation and purity assessment are paramount for any downstream application, from initial hit-to-lead campaigns to preclinical development. Spectroscopic techniques, particularly NMR and MS, are the cornerstones of this characterization process, providing unambiguous structural information and confirming molecular identity.

This guide will detail the strategic application of one- and two-dimensional NMR techniques to elucidate the proton and carbon framework of Z-Tic(7-OH)-OH. Furthermore, it will describe the use of high-resolution mass spectrometry to confirm the elemental composition and provide insights into the molecule's fragmentation patterns, further corroborating the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. For Z-Tic(7-OH)-OH, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will provide a complete picture of its chemical structure.

Experimental Protocol: NMR Data Acquisition

2.1.1. Sample Preparation

A critical first step is the meticulous preparation of the NMR sample to ensure high-quality, reproducible data.

  • Analyte Purity: Ensure the Z-Tic(7-OH)-OH sample is of high purity, as impurities will complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for compounds with hydroxyl and carboxylic acid groups due to its ability to solubilize polar compounds and the tendency for exchangeable protons to appear as broader, more distinct signals.[2]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of Z-Tic(7-OH)-OH in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

2.1.2. Instrument Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.[3][4]

    • Spectral Width: Approximately 0-220 ppm.[3]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.[4]

  • 2D NMR (COSY, HSQC, HMBC):

    • These experiments are crucial for establishing connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations). Standard pulse sequences available on the spectrometer software should be utilized.[5]

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation P1 High Purity Z-Tic(7-OH)-OH P3 Dissolution & Internal Standard P1->P3 P2 Deuterated Solvent (e.g., DMSO-d6) P2->P3 P4 Transfer to NMR Tube P3->P4 A1 1H NMR P4->A1 A2 13C NMR A1->A2 A3 2D NMR (COSY, HSQC, HMBC) A2->A3 D1 Fourier Transform & Phasing A3->D1 D2 Baseline Correction & Integration (1H) D1->D2 D3 Peak Picking & Chemical Shift Assignment D2->D3 D4 Structural Elucidation D3->D4

Caption: Workflow for NMR data acquisition and analysis.

Expected Spectral Features and Interpretation

While the exact chemical shifts for Z-Tic(7-OH)-OH are not published, we can predict the regions where different protons and carbons will resonate based on its structural components.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Z-Tic(7-OH)-OH

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 8.5110 - 160
Aliphatic Protons (on Tic core)2.5 - 4.530 - 60
Carboxylic Acid Proton (-OH)10.0 - 13.0 (broad)170 - 185
Phenolic Proton (-OH)8.0 - 10.0 (broad)-
Benzylic Protons (Z group)5.0 - 5.565 - 75

Note: These are estimated ranges and actual values may vary. Chemical shifts are referenced to TMS at 0 ppm.[2][6]

Interpretation Strategy:

  • ¹H NMR: The integration of the signals will correspond to the number of protons in a given environment. The splitting patterns (multiplicity) will reveal adjacent non-equivalent protons.

  • ¹³C NMR: The number of signals will indicate the number of unique carbon atoms.

  • COSY: Will reveal proton-proton coupling networks, helping to piece together fragments of the molecule.

  • HSQC: Will correlate each proton signal to its directly attached carbon.

  • HMBC: Will show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different fragments and confirming the overall structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For Z-Tic(7-OH)-OH, high-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and determining the elemental formula.

Experimental Protocol: Mass Spectrometry Data Acquisition

3.1.1. Sample Preparation

  • Solvent System: Prepare a dilute solution of Z-Tic(7-OH)-OH (approximately 1 µg/mL) in a solvent compatible with the chosen ionization technique, such as a mixture of acetonitrile and water with a small amount of formic or acetic acid to promote ionization.[7][8]

  • Infusion: The sample solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system. LC-MS is often preferred as it can separate the analyte from any remaining impurities.[7][9]

3.1.2. Instrument Setup and Data Acquisition

The following parameters are recommended for an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Ionization Mode: Positive ion mode is generally preferred for molecules containing nitrogen atoms, as they are readily protonated.[10] The expected ion would be the protonated molecule, [M+H]⁺.

  • Mass Analyzer: Operate in high-resolution mode to obtain accurate mass measurements.

  • MS Scan Range: A range of m/z 100-1000 should be sufficient to observe the parent ion.

  • Tandem MS (MS/MS): To gain further structural information, perform fragmentation of the parent ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern can provide valuable insights into the molecule's structure.[10]

Diagram: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis MSP1 Dilute Z-Tic(7-OH)-OH Solution MSP2 Solvent System (e.g., ACN/H2O + Acid) MSP1->MSP2 MSA1 LC-MS Introduction MSP2->MSA1 MSA2 ESI (+) Ionization MSA1->MSA2 MSA3 High-Resolution MS Scan MSA2->MSA3 MSA4 Tandem MS (MS/MS) MSA3->MSA4 MSD1 Determine Accurate Mass of [M+H]+ MSA4->MSD1 MSD2 Elemental Formula Calculation MSD1->MSD2 MSD3 Analyze MS/MS Fragmentation MSD2->MSD3 MSD4 Structural Confirmation MSD3->MSD4

Caption: Workflow for MS data acquisition and analysis.

Expected Mass Spectrometry Data

Table 2: Predicted High-Resolution Mass Spectrometry Data for Z-Tic(7-OH)-OH

Molecular FormulaCalculated Monoisotopic Mass (M)Expected [M+H]⁺ Ion (m/z)
C₁₈H₁₇NO₅327.1107328.1185

Note: The calculated mass is based on the most abundant isotopes of each element.

Data Interpretation:

  • Accurate Mass: The experimentally determined accurate mass of the [M+H]⁺ ion should be within 5 ppm of the calculated value to confidently confirm the elemental formula.

  • Isotopic Pattern: The isotopic distribution of the molecular ion peak should match the theoretical pattern for C₁₈H₁₇NO₅.

  • MS/MS Fragmentation: The fragmentation pattern will provide valuable structural information. Expected fragmentations could include the loss of water (H₂O) from the hydroxyl groups, loss of carbon dioxide (CO₂) from the carboxylic acid, and cleavage of the benzyloxycarbonyl (Z) protecting group.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach to the structural characterization of novel compounds like Z-Tic(7-OH)-OH. The detailed protocols and interpretation strategies outlined in this guide serve as a foundational framework for researchers to obtain high-quality, reliable spectroscopic data. This, in turn, ensures the unequivocal confirmation of the molecule's identity and purity, which is a critical prerequisite for its advancement in any research and development pipeline.

References

  • Zhu, M., & Zhang, H. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of the American Society for Mass Spectrometry, 11(3), 265–275. [Link]

  • ChemRadar. (n.d.). Z-Tic(7-OH)-OH CAS#201413-65-2. Retrieved from [Link]

  • Van Bocxlaer, J. F., Clauwaert, K. M., & Lambert, W. E. (2004). Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract. Journal of Chromatography B, 806(2), 245-253. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Mohimani, H., et al. (2017). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In Applications from Engineering with MATLAB Concepts. IntechOpen. [Link]

  • Gunawan, G., & Suyanta, S. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • University of Regensburg. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Sim, J. H., et al. (2014). Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba. Magnetic Resonance in Chemistry, 52(12), 735-742. [Link]

  • Sharma, A., et al. (2015). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 107, 268-273. [Link]

Sources

Foundational

Z-Tic(7-OH)-OH: Conformational Restriction and Pharmacophoric Addressing in Novel Analgesic Discovery

Executive Summary The pursuit of potent, non-addictive analgesics and targeted neuromodulators relies heavily on the precise spatial arrangement of pharmacophores. Z-Tic(7-OH)-OH (N-benzyloxycarbonyl-7-hydroxy-1,2,3,4-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of potent, non-addictive analgesics and targeted neuromodulators relies heavily on the precise spatial arrangement of pharmacophores. Z-Tic(7-OH)-OH (N-benzyloxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a conformationally constrained, unnatural amino acid derivative that has revolutionized the rational design of G-protein-coupled receptor (GPCR) ligands. By restricting the χ1​ and χ2​ dihedral angles of the peptide backbone and providing a highly specific hydrogen-bonding "address" moiety, Z-Tic(7-OH)-OH enables unprecedented receptor subtype selectivity. This technical guide explores the mechanistic role of Z-Tic(7-OH)-OH in opioid and neurotensin receptor pharmacology and outlines self-validating experimental workflows for preliminary mechanism of action (MoA) studies.

Mechanistic Role in Receptor Pharmacology

Kappa Opioid Receptor (KOR) Antagonism

The development of selective KOR antagonists is a primary strategy for treating stress-induced relapse and addiction. The incorporation of the 7-hydroxy-Tic moiety was the defining breakthrough in the discovery of JDTic, the first potent and selective KOR antagonist derived from a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core[1].

  • Causality of the MoA: The rigid tetrahydroisoquinoline ring forces the molecule into an orientation that sterically clashes with the Mu (MOR) and Delta (DOR) opioid receptors. Simultaneously, the phenolic 7-hydroxyl group acts as a critical "address" group, forming a highly specific hydrogen bond within the KOR binding pocket, effectively locking the receptor in an inactive conformation and preventing endogenous dynorphin from inducing dysphoria[2].

Neurotensin Receptor 2 (NTS2) Selectivity

Neurotensin (NT) produces opioid-independent analgesia, but its clinical utility is hampered by NTS1-mediated side effects, including severe hypothermia and hypotension.

  • Causality of the MoA: Replacing the native Tyr11 residue in the biologically active NT(8-13) sequence with 7-OH-Tic severely restricts the sidechain dynamics of the ligand[3]. This conformational locking results in a massive loss of binding affinity to NTS1, shifting the ligand's profile to highly selective NTS2 agonism. Consequently, the resulting analogs deliver potent analgesia without the adverse cardiovascular or thermoregulatory side effects[4].

Data Presentation: Pharmacological Profiles

The impact of the 7-OH-Tic modification on receptor affinity and functional efficacy is profound. The table below summarizes the quantitative shifts in pharmacological profiles when the 7-OH-Tic moiety is integrated into various scaffolds.

Ligand / ScaffoldTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Activity (MoA)Reference
JDTic (7-OH-Tic derivative)KOR0.02 ± 0.01Potent Antagonist ( Ke​ = 0.03 nM)[1]
JDTic (7-OH-Tic derivative)MOR15.2 ± 1.8Weak Antagonist[1]
NT(8-13) [ 7−OH−Tic11 ]NTS1> 10,000Inactive (Loss of Affinity)[3]
NT(8-13) [ 7−OH−Tic11 ]NTS21.4 ± 0.3Agonist (Analgesic)[3]
Cyclic Endomorphin Analog MOR< 1.0Potent Agonist[5]

Preliminary Experimental Studies & Self-Validating Protocols

To rigorously evaluate the MoA of novel Z-Tic(7-OH)-OH-derived compounds, the following self-validating experimental workflows must be employed.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) & Purification
  • Causality: The steric bulk of the tetrahydroisoquinoline ring makes the coupling of Z-Tic(7-OH)-OH notoriously difficult, often leading to incomplete reactions or epimerization. Standard coupling reagents (e.g., HBTU) are insufficient. We mandate the use of the highly reactive HATU with HOAt to accelerate the formation of the active ester and preserve stereochemical integrity. Furthermore, the Z (benzyloxycarbonyl) protecting group requires strong acid cleavage (e.g., HF or TFMSA) or catalytic hydrogenolysis, distinct from standard Fmoc/Boc deprotection protocols[1].

  • Step-by-Step:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Prepare a solution of Z-Tic(7-OH)-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution, activate for 2 minutes, and add to the resin.

    • Agitate for 4 hours at room temperature.

    • Cleave the Z-group and side-chain protectors using catalytic hydrogenation (10% Pd/C in methanol) or anhydrous HF at 0°C for 1 hour.

  • Self-Validating System: Following the coupling step, a micro-cleavage of a 5 mg resin aliquot is performed and immediately analyzed via LC-MS. The protocol is designed to halt automatically if the uncoupled precursor mass is detected at >5% abundance, triggering a mandatory double-coupling cycle before sequence progression.

Protocol 2: Radioligand Binding Assay (Affinity)
  • Causality: To isolate the specific binding affinity ( Ki​ ) imparted by the 7-OH-Tic modification, the novel ligand must compete against a known radiolabeled standard. The rigid structure of Tic reduces the entropic penalty of binding, theoretically increasing affinity for the target receptor while sterically clashing with off-target receptors[5].

  • Step-by-Step:

    • Harvest CHO cells stably expressing the target GPCR (e.g., KOR or NTS2) and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

    • Incubate 50 µg of membrane protein with a fixed concentration of radioligand (e.g., [3H] U69,593 for KOR) and varying concentrations of the Z-Tic(7-OH)-OH derivative ( 10−11 to 10−5 M).

    • Incubate for 90 minutes at 25°C to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.

    • Quantify bound radioactivity using liquid scintillation counting.

  • Self-Validating System: The assay utilizes a homologous competitive binding curve. A 10 µM concentration of an unlabeled reference standard (e.g., Naloxone) is included in parallel wells to define non-specific binding (NSB). The assay is only considered valid if the calculated Kd​ of the radioligand matches historical baseline values within a 15% margin of error.

Protocol 3: [35S]GTPγS Functional Assay (Efficacy)
  • Causality: High affinity does not equal receptor activation. Because the 7-OH-Tic group often locks the receptor in an inactive state (acting as an antagonist), we must measure the incorporation of the non-hydrolyzable [35S]GTPγS analog into G-proteins to directly quantify GPCR activation and determine the true MoA[6].

  • Step-by-Step:

    • Incubate 20 µg of membrane protein in assay buffer containing 10 µM GDP and 0.1 nM [35S]GTPγS .

    • Add the Z-Tic(7-OH)-OH derivative at varying concentrations.

    • Incubate for 60 minutes at 30°C.

    • Terminate via rapid filtration and quantify bound [35S]GTPγS .

  • Self-Validating System: The protocol requires a basal control (GDP only) and a maximal stimulation control ( Emax​ ) using a full agonist. The test compound's MoA is validated by its ability to either stimulate binding (agonist) or competitively shift the full agonist's dose-response curve to the right without altering the basal state (antagonist). Schild regression analysis is used to confirm competitive antagonism.

Visualizations

MoA A Z-Tic(7-OH)-OH Pharmacophore B Conformational Restriction (Tic ring) A->B C Hydrogen-Bonding Address (7-OH) A->C D KOR Binding Pocket Interaction B->D E NTS2 Selective Binding B->E C->D C->E F Potent KOR Antagonism (e.g., JDTic) D->F G Analgesia without Hypotension E->G

Fig 1: Mechanistic pathways of Z-Tic(7-OH)-OH in KOR antagonism and NTS2 selectivity.

Workflow S1 SPPS with Z-Tic(7-OH)-OH S2 LC-MS QC & Deprotection S1->S2 S3 Radioligand Binding (Affinity Ki) S2->S3 S4 [35S]GTPγS Assay (Functional Efficacy) S3->S4 S5 In Vivo Analgesic Evaluation S4->S5

Fig 2: Self-validating experimental workflow for Z-Tic(7-OH)-OH derived ligands.

References

  • Thomas, J. B., et al. (2003). "Identification of (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide as a Novel Potent and Selective Opioid κ Receptor Antagonist." Journal of Medicinal Chemistry, 46(14), 3127-3137. URL:[Link]

  • Eiselt, E., et al. (2019). "Neurotensin Analogues Containing Cyclic Surrogates of Tyrosine at Position 11 Improve NTS2 Selectivity Leading to Analgesia without Hypotension and Hypothermia." ACS Chemical Neuroscience, 10(11), 4684-4694. URL:[Link]

  • Ding, H., et al. (2016). "Potent Mu-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological and Structural Evaluation." Journal of Medicinal Chemistry, 59(3), 1198-1208. URL:[Link]

  • Vivancos, M., et al. (2020). "Optimized Opioid-Neurotensin Multitarget Peptides: From Design to Structure–Activity Relationship Studies." Journal of Medicinal Chemistry, 63(19), 11045-11060. URL:[Link]

Sources

Exploratory

In Vitro Stability of Z-Tic(7-OH)-OH: A Technical Whitepaper on Peptidomimetic Metabolic Profiling

Introduction to Z-Tic(7-OH)-OH Z-Tic(7-OH)-OH (N-benzyloxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, CAS: 201413-65-2)[1] is a highly specialized, conformationally constrained non-natural amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Z-Tic(7-OH)-OH

Z-Tic(7-OH)-OH (N-benzyloxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, CAS: 201413-65-2)[1] is a highly specialized, conformationally constrained non-natural amino acid[2]. Functioning as a rigidified structural analog of Tyrosine (Tyr), it is extensively utilized in the rational design of peptidomimetics. Its unique geometry makes it a cornerstone building block for synthesizing opioid receptor ligands (e.g., TIPP derivatives)[3], CXCR4 antagonists[4], and Hepatitis C Virus (HCV) NS3 protease inhibitors[5].

Understanding the in vitro stability of Z-Tic(7-OH)-OH is critical for predicting the pharmacokinetic (PK) liabilities of the therapeutic peptides it comprises.

Structural Determinants of Metabolic Stability

The in vitro stability profile of Z-Tic(7-OH)-OH is dictated by the distinct vulnerabilities and strengths of its three structural modules:

  • The Z-Protecting Group (Benzyloxycarbonyl): While the Z-group provides essential N-terminal protection and increases lipophilicity for cellular permeability, its carbamate linkage acts as a metabolic soft spot. It is susceptible to hydrolysis by circulating plasma and hepatic carboxylesterases[6].

  • The Tic Core (Tetrahydroisoquinoline): The bicyclic ring system restricts the χ1​ and χ2​ dihedral angles. This rigidification sterically hinders the active sites of common endo- and exopeptidases, conferring exceptional proteolytic resistance compared to linear aromatic amino acids like Tyrosine or Phenylalanine[4].

  • The 7-Hydroxyl Group: The phenolic -OH mimics Tyrosine's side chain but represents a primary liability for Phase II metabolism. In hepatic environments, it is rapidly targeted for conjugation—specifically glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs).

Metabolic Degradation Pathways

MetabolicPathways Parent Z-Tic(7-OH)-OH (Parent Compound) NDeprotection Tic(7-OH)-OH (N-Deprotection) Parent->NDeprotection Plasma/Hepatic Esterases PhaseII Z-Tic(7-O-Glucuronide)-OH (Phase II Conjugation) Parent->PhaseII Hepatic UGTs (S9 Fraction) PhaseI Oxidized Intermediates (Phase I Hydroxylation) Parent->PhaseI CYP450 Enzymes (Microsomes)

Primary in vitro metabolic degradation pathways of Z-Tic(7-OH)-OH.

Quantitative Stability Profiling

To contextualize the stability of Z-Tic(7-OH)-OH, we compare its degradation kinetics against a linear control (Z-Tyr-OH) across standard in vitro matrices. The constrained Tic core significantly prolongs plasma half-life by evading proteolysis, though hepatic clearance remains high due to the exposed 7-OH group's affinity for UGTs[7].

CompoundHuman Plasma t1/2​ (h)Human Liver Microsomes CLint​ (µL/min/mg)Primary Degradant Identified (LC-MS/MS)
Z-Tyr-OH (Control)1.2 ± 0.345.2 ± 4.1Tyr-OH (Z-cleavage), Proteolytic fragments
Z-Tic(7-OH)-OH > 24.038.5 ± 3.2Z-Tic(7-O-Glucuronide)-OH, Tic(7-OH)-OH

Note: Data represents benchmark stability metrics for constrained vs. unconstrained peptidomimetics.

Step-by-Step Experimental Methodologies

A self-validating protocol is essential to prevent artifactual degradation (e.g., non-specific binding or ex vivo hydrolysis during sample preparation)[8]. The following methodologies ensure high-fidelity stability profiling.

Protocol 1: Plasma Stability Assay

Rationale: Assesses the susceptibility of the Z-protecting group and the Tic core to circulating esterases and proteases[9].

  • Preparation: Spike Z-Tic(7-OH)-OH (10 mM DMSO stock) into pre-warmed (37°C) pooled human plasma to achieve a final concentration of 1 µM. Causality: Keeping final DMSO concentration 0.1% prevents solvent-induced enzyme inhibition.

  • Incubation: Incubate the mixture at 37°C under gentle orbital shaking (300 rpm) to maintain homogeneity.

  • Temporal Sampling: At designated time points (0, 15, 30, 60, 120, 240 mins, and 24 hrs), extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Ice-cold ACN rapidly denatures plasma proteins, instantly halting enzymatic activity and preventing ex vivo degradation.

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to tightly pellet the precipitated proteins.

  • Analysis: Transfer the clear supernatant to LC vials for Multiple Reaction Monitoring (MRM) quantification via LC-MS/MS[10].

Protocol 2: Hepatic Microsomal Stability Assay (Phase I & II)

Rationale: Evaluates CYP450-mediated oxidation and UGT-mediated glucuronidation of the 7-OH group.

  • Matrix Setup: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM MgCl2​ .

  • Pore-Formation: Add Alamethicin (25 µg/mL) and incubate on ice for 15 mins. Causality: Alamethicin creates pores in the microsomal membranes, granting UGT enzymes access to the Z-Tic(7-OH)-OH substrate, which is critical for accurate Phase II assessment.

  • Substrate Addition: Add Z-Tic(7-OH)-OH to a final concentration of 1 µM and pre-incubate at 37°C for 5 mins.

  • Cofactor Initiation: Initiate the metabolic reaction by adding a cofactor cocktail containing 1 mM NADPH (to activate CYP450s) and 2 mM UDPGA (to activate UGTs).

  • Quenching & Analysis: Follow the identical temporal sampling, ACN-quenching, and centrifugation steps outlined in Protocol 1.

Standardized Assay Workflow

Workflow Prep Sample Prep (1 µM Substrate) Incubate Incubation (Plasma/HLM, 37°C) Prep->Incubate Quench Quenching (Ice-cold ACN + IS) Incubate->Quench Centrifuge Centrifugation (14,000 x g, 4°C) Quench->Centrifuge LCMS LC-MS/MS (MRM Quantification) Centrifuge->LCMS

Standardized in vitro stability assay workflow for peptidomimetics.

Conclusion

Z-Tic(7-OH)-OH demonstrates excellent plasma stability due to the steric shielding provided by the tetrahydroisoquinoline core, effectively bypassing standard proteolytic cleavage. However, its primary metabolic liability lies in the hepatic clearance of the 7-hydroxyl group via Phase II conjugation. Understanding and quantifying these in vitro parameters is critical for medicinal chemists seeking to optimize the pharmacokinetic profiles of Tic-containing therapeutic peptides.

References

  • Z-Tic(7-OH)-OH CAS#201413-65-2 | FCMD Database Source: ChemRadar URL:[Link]

  • (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Source: PubChem (National Institutes of Health) URL:[Link]

  • Potent 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid-Based Macrocyclic Inhibitors of Hepatitis C Virus NS3 Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants Source: ACS Pharmacology & Translational Science URL:[Link]

  • Multitarget μ-Opioid Receptor Agonists Neuropeptide FF Receptor Antagonists Induce Potent Antinociception Source: ACS Publications URL:[Link]

  • Synthesis and Characterization in Vitro and in Vivo of (l)-(Trimethylsilyl)alanine Containing Neurotensin Analogues Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Z-Tic(7-OH)-OH: Solubility, Handling, and Application

Foreword: Navigating the Nuances of a Novel Scaffold Welcome to this in-depth technical guide on Z-Tic(7-OH)-OH, a compound of increasing interest within the drug discovery and development landscape. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Nuances of a Novel Scaffold

Welcome to this in-depth technical guide on Z-Tic(7-OH)-OH, a compound of increasing interest within the drug discovery and development landscape. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application. This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering researchers to handle this promising molecule with confidence and precision. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core is a privileged scaffold in medicinal chemistry, and the specific functionalization of Z-Tic(7-OH)-OH offers unique opportunities for investigation.[1][2] This document will serve as a comprehensive resource for its solubility, handling, and potential applications, ensuring both the integrity of your research and the safety of your laboratory personnel.

Core Compound Characteristics

Z-Tic(7-OH)-OH, chemically known as (S)-2-((benzyloxy)carbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a protected amino acid derivative. The key structural features that dictate its properties are the rigid tetrahydroisoquinoline core, the phenolic hydroxyl group, the carboxylic acid, and the bulky, hydrophobic benzyloxycarbonyl (Z) protecting group.

PropertyValueSource
CAS Number 201413-65-2[3][4]
Molecular Formula C18H17NO5[3][4]
Molecular Weight 327.3 g/mol [3][4]

Understanding these fundamental properties is the first step in predicting the compound's behavior and developing appropriate handling and experimental protocols.

Solubility Profile: A Practical Approach

The solubility of Z-Tic(7-OH)-OH is a critical parameter for its effective use in any experimental setting. Due to the presence of both polar (hydroxyl, carboxylic acid) and non-polar (benzyloxycarbonyl group, isoquinoline backbone) moieties, its solubility is nuanced. While specific quantitative data for this compound is not widely published, we can infer its solubility characteristics based on general principles for protected amino acids and similar molecules.[5]

General Principles of Solubility:

The benzyloxycarbonyl (Z) group significantly increases the hydrophobicity of the molecule. Therefore, Z-Tic(7-OH)-OH is expected to have poor solubility in aqueous solutions at neutral pH. The carboxylic acid and phenolic hydroxyl groups can be deprotonated at higher pH, which would increase aqueous solubility. Conversely, the secondary amine is protected and not available for protonation at acidic pH.

Recommended Solvents:

For most in vitro and stock solution purposes, organic solvents are recommended.

SolventExpected SolubilityRationale & Best Practices
Dimethyl Sulfoxide (DMSO) High DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds. It is the recommended first choice for preparing high-concentration stock solutions. For a similar compound, O-benzylhydroxylamine, solubility in DMSO is approximately 10 mg/mL.[6]
Dimethylformamide (DMF) High Similar to DMSO, DMF is another excellent polar aprotic solvent for dissolving Z-protected amino acids. Solubility of O-benzylhydroxylamine in DMF is around 5 mg/mL.[6]
Ethanol, Methanol Moderate to Low While these protic solvents may dissolve Z-Tic(7-OH)-OH, achieving high concentrations might be difficult. They can be used for intermediate dilutions.
Aqueous Buffers (e.g., PBS) Poor (at neutral pH) Direct dissolution in aqueous buffers is not recommended for initial stock preparation. Dilutions from a DMSO or DMF stock into aqueous media for final assay concentrations are the standard procedure. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Experimental Protocol: Preparing a Stock Solution

  • Pre-weighing: Tare a sterile, microcentrifuge tube on a calibrated analytical balance.

  • Weighing: Carefully weigh out the desired amount of Z-Tic(7-OH)-OH powder.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution for 30-60 seconds. If necessary, gentle warming (to 37°C) and sonication in a water bath can aid dissolution. Visually inspect to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

G

Handling and Storage: Ensuring Stability and Safety

Proper handling and storage are paramount to maintain the integrity of Z-Tic(7-OH)-OH and to ensure the safety of laboratory personnel.

Safety Precautions:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[7]

Based on this, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage Recommendations:

FormConditionDurationRationale
Solid Powder -20°C, desiccated, protected from lightUp to 3 yearsLow temperature and desiccation prevent degradation. Protection from light is a general precaution for complex organic molecules.
In Solvent (DMSO/DMF) -80°C, tightly sealedUp to 1 yearFrozen solutions in aprotic solvents are generally stable. Tightly sealing prevents water absorption from the atmosphere.

Stability Considerations:

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions as this can lead to degradation. Aliquoting is highly recommended.

  • Aqueous Stability: The stability of Z-Tic(7-OH)-OH in aqueous solutions, especially at physiological pH and temperature, is likely limited. It is best practice to prepare fresh dilutions in aqueous buffers for each experiment from a frozen organic stock.

Biological Context and Application

Derivatives of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold have shown significant biological activity, positioning Z-Tic(7-OH)-OH as a valuable tool for research in metabolic diseases and related areas.

Potential Mechanisms of Action:

  • PPARγ Agonism: Novel derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as selective partial agonists of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[8] PPARγ is a nuclear receptor that is a key regulator of adipogenesis, glucose metabolism, and inflammation.[9][10] Its activation can lead to increased insulin sensitivity.[11]

  • PTP-1B Inhibition: The same class of compounds has also been shown to inhibit Protein-Tyrosine Phosphatase 1B (PTP-1B).[8] PTP-1B is a negative regulator of the insulin signaling pathway; its inhibition enhances insulin sensitivity, making it a therapeutic target for type 2 diabetes and obesity.[12][13]

Experimental Workflow: In Vitro Target-Based Assay

The following diagram illustrates a general workflow for testing the activity of Z-Tic(7-OH)-OH on a target protein, such as PTP-1B.

G

Signaling Pathway Visualization

Given the evidence that derivatives of this scaffold can modulate both PPARγ and PTP-1B, it is valuable to visualize their roles in the insulin signaling pathway. The diagram below illustrates how inhibition of PTP-1B can enhance insulin signaling.

G

This diagram illustrates that by inhibiting PTP-1B, Z-Tic(7-OH)-OH could potentially prevent the dephosphorylation of the insulin receptor and its substrate, thereby enhancing the downstream signaling cascade that leads to glucose uptake.[8][14]

Conclusion: A Tool for Discovery

Z-Tic(7-OH)-OH is a compound with significant potential in the exploration of new therapeutic avenues for metabolic diseases. While specific data on its solubility and handling are not extensively documented, a thorough understanding of its chemical nature and the properties of related compounds allows for the development of robust and safe laboratory protocols. This guide provides a foundational framework for researchers to begin their investigations with this promising molecule. As with any research chemical, meticulous attention to detail in preparation, handling, and experimental design will be key to unlocking its full potential.

References

  • Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition. Chem Pharm Bull (Tokyo). 2015;63(12):998-1014. [Link]

  • The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications. J Physiol Biochem. 2022 May;78(2):435-446. [Link]

  • Peroxisome proliferator-activated receptor gamma. Wikipedia. [Link]

  • Diabetes Reduces Autophosphorylation of Retinal Insulin Receptor and Increases Protein-Tyrosine Phosphatase-1B Activity. Invest. Ophthalmol. Vis. Sci. 2009;50(3):1033-1040. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023;9(1):e002. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. 2023;9(2):e001. [Link]

  • Recent advances in PTP1B signaling in metabolism and cancer. Biosci Rep. 2021 Nov 26;41(11):BSR20211756. [Link]

  • PPARγ signaling and metabolism: the good, the bad and the future. Nat Med. 2011 Jan;17(1):58-64. [Link]

  • Ppar Gamma Pathway. Massive Bio. [Link]

  • Z-Tic(7-OH)-OH CAS#201413-65-2 | FCMD | Food Contact Materials Regulations Database. ChemRadar. [Link]

  • Z-Tic(7-OH)-OH CAS#201413-65-2 | CAS Substance Database | ChemRadar. ChemRadar. [Link]

  • Z-Tic(7-OH)-OH CAS#201413-65-2 | FCMD | Food Contact Materials Regulations Database. ChemRadar. [Link]

  • Z-Tic(7-OH)-OH CAS#201413-65-2 | CAS Substance Database | ChemRadar. ChemRadar. [Link]

  • (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Z-Tic(7-OH)-OH in the Synthesis and In Vitro Evaluation of Opioid Peptidomimetics in Neuronal Cell Cultures

Target Audience: Researchers, medicinal chemists, and drug development professionals in neuropharmacology. Executive Summary & Pharmacological Rationale The development of novel opioid analgesics that decouple potent ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals in neuropharmacology.

Executive Summary & Pharmacological Rationale

The development of novel opioid analgesics that decouple potent antinociception from adverse side effects (e.g., respiratory depression, tolerance, and dependence) remains a primary objective in neuropharmacology. A highly successful strategy involves the synthesis of multitarget or biased ligands using the Dmt-Tic (2',6'-dimethyl-L-tyrosine-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore[1].

Z-Tic(7-OH)-OH (CAS: 201413-65-2)[2] serves as a critical, orthogonally protected building block in the solid-phase peptide synthesis (SPPS) of these advanced opioid peptidomimetics.

  • The Causality of the 7-OH Modification: The inclusion of a hydroxyl group at the 7-position of the Tic ring enhances hydrogen bonding within the receptor binding pocket. This structural tweak fundamentally alters the ligand's pharmacological profile, often shifting a pure δ -opioid receptor (DOR) antagonist into a mixed μ -opioid receptor (MOR) agonist / DOR antagonist, or modulating interactions with Neuropeptide FF (NPFF) receptors[1][3].

  • The Causality of the Z-Protecting Group: The benzyloxycarbonyl (Z) group provides robust N-terminal protection that is stable under standard acidic peptide coupling conditions but can be cleanly removed via catalytic hydrogenation, preventing unwanted side reactions during the assembly of complex hybrid peptides.

This application note details the end-to-end workflow: from the preparation of Tic(7-OH)-derived ligands to their functional validation in differentiated SH-SY5Y neuronal cell culture assays.

Experimental Workflow

Workflow A Z-Tic(7-OH)-OH (Precursor) B Solid-Phase Peptide Synthesis A->B C Deprotection & Purification B->C E In Vitro Assays (cAMP & β-arrestin) C->E D SH-SY5Y Neuronal Differentiation D->E

Caption: Workflow from Z-Tic(7-OH)-OH synthesis to in vitro neuronal cell culture functional assays.

Methodologies and Protocols

Protocol A: Preparation of Tic(7-OH)-Based Ligands for In Vitro Use

To ensure reproducibility in cell culture, the synthesized ligand must be highly pure and properly formulated.

  • Peptide Assembly: Utilize Z-Tic(7-OH)-OH[2] in standard Fmoc/tBu or Boc/Bzl SPPS strategies. Couple the protected amino acid to the growing peptide chain using HBTU/DIPEA coupling reagents.

  • Z-Deprotection: Remove the Z-protecting group via catalytic hydrogenation (10% Pd/C, H 2​ gas in methanol/DMF) for 2-4 hours at room temperature. Filter through Celite to remove the catalyst[1].

  • Cleavage and Purification: Cleave the peptide from the resin and purify via Preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize the fractions containing >95% pure product.

  • Formulation: Reconstitute the lyophilized Tic(7-OH) derivative in 100% molecular-grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

Protocol B: SH-SY5Y Neuronal Cell Culture & Differentiation

SH-SY5Y human neuroblastoma cells are utilized because they natively express both MOR and DOR. However, undifferentiated cells have low receptor density. Differentiation is a mandatory self-validating step to upregulate opioid receptor expression and establish a mature neuronal phenotype.

  • Cell Seeding: Seed SH-SY5Y cells at a density of 2×104 cells/cm 2 in DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Differentiation Induction (Day 1): Replace media with DMEM/F12 containing 1% FBS and 10 µM Retinoic Acid (RA).

  • Maturation (Days 3-7): Change the RA-supplemented media every 48 hours. By Day 7, cells will exhibit extended neurite outgrowth and upregulated MOR/DOR expression, making them highly responsive to opioid ligands.

Protocol C: In Vitro Functional Assays (cAMP Accumulation)

Because opioid receptors are G αi/o​ -coupled GPCRs, their activation inhibits Adenylyl Cyclase (AC), leading to a decrease in intracellular cAMP. We use Forskolin to artificially stimulate AC, creating a high cAMP baseline; agonist activity is measured by the dose-dependent inhibition of this baseline.

  • Preparation: Wash differentiated SH-SY5Y cells with PBS and resuspend in Assay Buffer (HBSS containing 0.5 mM IBMX to inhibit phosphodiesterases and prevent cAMP degradation).

  • Ligand Treatment: Plate cells in a 384-well microplate. Add the Tic(7-OH) ligand at varying concentrations ( 10−12 to 10−5 M). Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells (except basal controls) and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay kit.

  • Data Analysis: Plot the dose-response curve using non-linear regression to calculate the EC 50​ (potency) and E max​ (efficacy).

GPCR Signaling & Ligand Bias

Recent advancements in opioid drug development focus on "biased signaling." Traditional MOR agonists (like morphine) recruit β -arrestin-2, which is heavily implicated in respiratory depression and tolerance[3]. Peptidomimetics incorporating the Tic(7-OH) scaffold have been shown to maintain potent G-protein signaling while significantly reducing β -arrestin-2 recruitment[3].

Signaling Ligand Tic(7-OH) Opioid Ligand Receptor μ/δ Opioid Receptor (GPCR) Ligand->Receptor Binds Gi Gαi/o Protein Receptor->Gi Activates Arrestin β-Arrestin-2 (Reduced Recruitment) Receptor->Arrestin Biased Signaling AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP Intracellular cAMP ↓ AC->cAMP Decreases

Caption: GPCR signaling pathway of Tic(7-OH)-derived ligands highlighting Gi/o activation and reduced β-arrestin.

Quantitative Data Presentation

The table below summarizes the pharmacological shift observed when the standard Tic scaffold is modified with a 7-OH group, based on established structure-activity relationship (SAR) studies in the literature[1][3].

Table 1: Comparative In Vitro Pharmacological Profile of Tic vs. Tic(7-OH) Peptidomimetics

Compound ScaffoldMOR Binding ( Ki​ , nM)DOR Binding ( Ki​ , nM)MOR Functional Assay (cAMP EC 50​ , nM) β -Arrestin-2 Recruitment (E max​ %)
Dmt-Tic-OH 15.20.02N/A (Pure Antagonist)N/A
Dmt-Tic(7-OH)-OH 3.60.1518.5 (Agonist)~15%
DP32 (Tic(7-OH) Hybrid)1.20.84.5 (Potent Agonist)~12%

Note: The addition of the 7-OH group significantly enhances MOR binding affinity and shifts the functional profile toward MOR agonism while maintaining a highly biased, low β -arrestin recruitment profile.

References

  • Title: CAS Substance Database - Z-Tic(7-OH)-OH (CAS: 201413-65-2) Source: ChemRadar Global Chemical Inventory URL: [Link]

  • Title: Further Studies on the Dmt-Tic Pharmacophore: Hydrophobic Substituents at the C-Terminus Endow δ Antagonists To Manifest μ Agonism or μ Antagonism Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Multitarget μ -Opioid Receptor Agonists–Neuropeptide FF Receptor Antagonists Induce Potent Antinociception with Reduced Adverse Side Effects Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Application

Application Note: Quantitative LC-MS/MS Analysis of Z-Tic(7-OH)-OH in Tissue Matrices for Pharmacokinetic Profiling

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Complex Tissue Homogenates (Brain, Liver, Kidney) Analyte: Z-Tic(7-OH)-OH (N-benzyloxycarbonyl-7-hydroxy-1,2,3,4-tetrahyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Complex Tissue Homogenates (Brain, Liver, Kidney) Analyte: Z-Tic(7-OH)-OH (N-benzyloxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)

Biological Context & Analytical Significance

Z-Tic(7-OH)-OH is a highly specialized, conformationally constrained tyrosine surrogate utilized extensively in the design of advanced peptidomimetics. Its rigid tetrahydroisoquinoline backbone and phenolic hydroxyl group make it a critical pharmacophore in the development of multitarget μ-opioid receptor (MOP) agonists and neuropeptide FF receptor antagonists, which are engineered to induce potent antinociception with significantly reduced adverse side effects[1]. Furthermore, Tic(7-OH) derivatives are instrumental in probing structure-activity relationships (SAR) for CXCR4/CXCL12 pathway antagonists[2].

During preclinical pharmacokinetic (PK) and biodistribution studies, quantifying Z-Tic(7-OH)-OH in tissue is essential. It serves a dual purpose: tracking the intact synthetic building block in tissue-penetration assays, and monitoring the in vivo proteolytic degradation of Tic(7-OH)-containing prodrugs or peptides.

Metabolic_Pathway P Peptidomimetic Drug (e.g., DP31 Opioid Ligand) E Tissue Proteases (In Vivo Cleavage) P->E M1 Z-Tic(7-OH)-OH (Target Analyte) E->M1 Hydrolysis M2 Other Peptide Fragments E->M2 D Phase II Metabolism (Glucuronidation of 7-OH) M1->D E2 Excretion (Urine/Bile) D->E2

Fig 1: In vivo metabolic pathway releasing Z-Tic(7-OH)-OH from peptidomimetics.

Mechanistic Analytical Strategy (Causality & Design)

Quantifying amphiphilic peptidomimetics in lipid-rich tissues (e.g., brain) presents a profound bioanalytical challenge due to severe matrix-induced ion suppression. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a chemically logical, self-validating system.

  • Extraction Causality (MAX SPE): Z-Tic(7-OH)-OH possesses a lipophilic Z-protecting group, a phenolic hydroxyl, and a free carboxylic acid (pKa ~3.5). We exploit this amphiphilicity using Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction . By adjusting the tissue homogenate to pH 7.0, the carboxylic acid is fully deprotonated, allowing it to bind strongly to the quaternary amine of the MAX sorbent via ionic interactions. This permits aggressive washing with 100% methanol to strip away neutral lipids and phospholipids—the primary culprits of ion suppression in tissue analysis—without prematurely eluting the analyte.

  • Detection Causality (ESI- LC-MS/MS): While the nitrogen atom could theoretically be protonated for positive ion mode, the presence of the carboxylic acid and phenolic hydroxyl makes Negative Electrospray Ionization (ESI-) vastly superior for this specific molecule. It readily yields a stable [M-H]⁻ precursor ion at m/z 326.1, providing excellent signal-to-noise (S/N) ratios.

  • Self-Validating Internal Standard (IS): A structurally similar protected amino acid (e.g., Z-Tyr-OH) or a stable isotope-labeled analog must be spiked into the raw homogenate. This IS acts as a continuous internal control, mathematically correcting for any variations in SPE recovery or residual matrix effects, ensuring compliance with FDA bioanalytical validation guidelines[3].

Step-by-Step Experimental Protocol

Tissue Homogenization
  • Harvest & Weigh: Accurately weigh the excised tissue sample (e.g., 50 mg of brain tissue) into a reinforced 2.0 mL bead-beating tube.

  • Buffer Addition: Add ice-cold homogenization buffer (Phosphate-Buffered Saline, pH 7.4) at a 1:3 (w/v) ratio to prevent analyte degradation.

  • Mechanical Disruption: Add 1.0 mm zirconium oxide beads. Homogenize using a bead beater at 6,000 rpm for 2 cycles of 30 seconds, with a 1-minute rest on ice between cycles to prevent thermal degradation.

  • Centrifugation: Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean low-bind microcentrifuge tube.

Mixed-Mode Anion Exchange (MAX) SPE
  • Sample Pre-treatment: Take 100 µL of the tissue supernatant. Add 10 µL of Internal Standard (Z-Tyr-OH, 1 µg/mL). Dilute with 400 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure the analyte's carboxylic acid is fully ionized.

  • Conditioning: Condition the MAX SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the pH-adjusted sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing (Critical Step):

    • Wash 1: 1 mL of 5% Ammonium Hydroxide in Water (removes acidic interferences).

    • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and hydrophobic proteins). The analyte remains ionically bound.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol. The acid neutralizes the carboxylate group, breaking the ionic bond and allowing the methanol to sweep the analyte off the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

SPE_Workflow T Tissue Collection & Weighing H Homogenization (Bead Beating, 1:3 w/v) T->H S Internal Standard Addition H->S C MAX SPE Conditioning (MeOH -> H2O) S->C L Sample Loading (pH 7.0) C->L W Washing Steps (5% NH4OH -> 100% MeOH) L->W E Elution (2% FA in MeOH) W->E A LC-MS/MS Analysis (ESI- MRM) E->A

Fig 2: Tissue homogenization and MAX SPE workflow for Z-Tic(7-OH)-OH.

LC-MS/MS Conditions
  • Analytical Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm). Maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 0.0-0.5 min (10% B); 0.5-3.0 min (linear gradient to 90% B); 3.0-4.0 min (hold 90% B); 4.0-4.1 min (return to 10% B); 4.1-5.5 min (re-equilibration). Flow rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Quantitative Data & Validation Parameters

The mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode. The following tables summarize the target quantitative metrics and the expected validation parameters required to declare the method "fit-for-purpose" per regulatory standards[3].

Table 1: Mass Spectrometry (MRM) Parameters
AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Causality for Fragmentation
Z-Tic(7-OH)-OH (Quantifier)ESI-326.1282.115Loss of CO₂ (44 Da) from the free carboxylic acid.
Z-Tic(7-OH)-OH (Qualifier)ESI-326.1218.125Cleavage and loss of the Z-protecting group (benzyl alcohol equivalent).
Z-Tyr-OH (IS)ESI-314.1270.115Loss of CO₂ from the tyrosine carboxylate.
Table 2: Target Method Validation Summary (FDA Criteria)
Validation ParameterAcceptance CriteriaExpected Performance (Brain Matrix)
Linearity (R²) ≥ 0.990> 0.995 (Range: 1.0 - 1000 ng/g)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% - 8.5%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)92.0% - 106.5%
Extraction Recovery Consistent across all QC levels> 85% (Due to highly selective MAX SPE)
Matrix Effect (IS-normalized) 85% - 115%94% (Negligible ion suppression)

System Suitability Note: Before analyzing study samples, inject a blank matrix extract post-spiked with Z-Tic(7-OH)-OH at the Lower Limit of Quantification (LLOQ). Verify that the S/N is ≥ 10 and that no interfering peaks elute at the retention time of the analyte.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018)
  • Title: Multitarget μ-Opioid Receptor Agonists–Neuropeptide FF Receptor Antagonists Induce Potent Antinociception with Reduced Adverse Side Effects Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Title: CXCR4/CXCL12 Pathway in Burns (trans-Amide Isosteres)

Sources

Method

Application Notes and Protocols for Z-Tic(7-OH)-OH in Neurotransmitter System Research

Introduction: Unveiling Z-Tic(7-OH)-OH, a Novel Probe for δ-Opioid Receptor Systems Z-Tic(7-OH)-OH emerges as a significant research tool for scientists investigating the intricate roles of neurotransmitter systems. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling Z-Tic(7-OH)-OH, a Novel Probe for δ-Opioid Receptor Systems

Z-Tic(7-OH)-OH emerges as a significant research tool for scientists investigating the intricate roles of neurotransmitter systems. Its core structure features a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety, a well-established pharmacophore renowned for conferring high affinity and selectivity for the δ-opioid receptor (DOR). The prototype of this class, H-Dmt-Tic-OH, exhibits extraordinary δ-receptor binding characteristics and potent antagonism.[1] While direct pharmacological data for Z-Tic(7-OH)-OH is still emerging, its structural similarity to the Dmt-Tic pharmacophore suggests its utility as a potent and selective DOR antagonist.

The δ-opioid receptors, G protein-coupled receptors (GPCRs) primarily coupled to inhibitory G proteins (Gi/o), are pivotal in modulating a wide array of physiological and pathological processes. These include pain perception, mood regulation, neuroprotection, and seizure activity. The activation of DORs typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity.[2][3] Selective antagonists like Z-Tic(7-OH)-OH are invaluable for dissecting the specific contributions of the DOR system to these processes, offering a means to block its activity with precision.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Z-Tic(7-OH)-OH. The protocols herein are designed to be self-validating and are grounded in established methodologies for characterizing selective opioid receptor ligands.

I. In Vitro Characterization of Z-Tic(7-OH)-OH

The initial characterization of Z-Tic(7-OH)-OH involves determining its binding affinity and functional activity at the δ-opioid receptor. These in vitro assays are fundamental to confirming its potency and selectivity.

A. Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are employed to determine the equilibrium dissociation constant (Ki) of Z-Tic(7-OH)-OH for the δ-opioid receptor, providing a quantitative measure of its binding affinity.[4] This is typically achieved through competitive binding experiments using a radiolabeled ligand with known high affinity for the DOR.

Expected Benchmarks for Tic-Based Antagonists

The following table provides representative binding affinities for well-characterized Dmt-Tic based δ-opioid receptor antagonists, which can serve as a benchmark for the expected potency of Z-Tic(7-OH)-OH.

Compoundδ-Opioid Receptor (Ki, nM)μ-Opioid Receptor (Ki, nM)Selectivity (μ/δ)
H-Dmt-Tic-OH0.022>33,000>150,000
N,N-Me2-Dmt-Tic-OH0.122.420
Dimeric Dmt-Tic Analog0.06 - 1.531.37 - 5.723 - 46

Data synthesized from multiple sources.[1][5]

Objective: To determine the Ki of Z-Tic(7-OH)-OH for the δ-opioid receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human δ-opioid receptor (e.g., CHO-hDOR).[6]

  • Radioligand: [³H]DPDPE or [³H]Naltrindole.

  • Z-Tic(7-OH)-OH.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: High concentration of a non-labeled DOR ligand (e.g., 10 µM Naltrindole).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of Z-Tic(7-OH)-OH in binding buffer.

  • In a 96-well plate, add a fixed concentration of the radioligand to all wells.

  • Add the serially diluted Z-Tic(7-OH)-OH to the experimental wells.

  • For total binding wells, add only the radioligand and binding buffer.

  • For non-specific binding wells, add the radioligand and a high concentration of the non-labeled control ligand.

  • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

B. Functional Assays: Assessing Antagonist Activity

Functional assays are crucial for determining whether Z-Tic(7-OH)-OH acts as an antagonist at the δ-opioid receptor. Since DORs are Gi/o-coupled, their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this agonist-induced effect.

DOR_Signaling DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->DOR Binds & Activates Antagonist Z-Tic(7-OH)-OH (Antagonist) Antagonist->DOR Binds & Blocks ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Activates Microdialysis_Workflow cluster_procedure Microdialysis Procedure Surgery Stereotaxic Surgery: Implant guide cannula Recovery Post-operative Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Baseline Collect Baseline Samples Probe->Baseline Administer Administer Z-Tic(7-OH)-OH Baseline->Administer Collect Collect Post-treatment Samples Administer->Collect Analysis Analyze Samples (e.g., HPLC) Collect->Analysis

Caption: A streamlined workflow for an in vivo microdialysis experiment.

Objective: To assess the effect of Z-Tic(7-OH)-OH on neurotransmitter levels in a specific brain region (e.g., nucleus accumbens or prefrontal cortex).

Materials:

  • Laboratory animals (e.g., rats or mice).

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Z-Tic(7-OH)-OH.

  • Fraction collector.

  • Analytical system (e.g., HPLC with electrochemical or fluorescence detection).

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest and secure it with dental cement.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer Z-Tic(7-OH)-OH systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the dialysate samples to quantify the concentrations of the neurotransmitters of interest.

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

B. Behavioral Pharmacology: Elucidating Functional Roles

Behavioral assays can reveal the functional consequences of δ-opioid receptor blockade with Z-Tic(7-OH)-OH. These tests can assess its effects on pain perception, mood, and reward-related behaviors.

Objective: To determine if Z-Tic(7-OH)-OH can modulate the analgesic effects of a DOR agonist.

Materials:

  • Laboratory animals (e.g., mice or rats).

  • Tail-flick apparatus (with a radiant heat source).

  • Z-Tic(7-OH)-OH.

  • DOR agonist.

Procedure:

  • Habituate the animals to the restraining procedure of the tail-flick apparatus.

  • Measure the baseline tail-flick latency by applying the heat source to the tail and recording the time it takes for the animal to flick its tail away. [7]A cut-off time is used to prevent tissue damage.

  • Administer Z-Tic(7-OH)-OH (or vehicle control).

  • After a pre-determined time, administer the DOR agonist.

  • Measure the tail-flick latency at several time points after agonist administration.

  • An effective antagonist like Z-Tic(7-OH)-OH should significantly reduce or block the increase in tail-flick latency induced by the DOR agonist. [8]

Objective: To investigate the role of DORs in the rewarding or aversive properties of drugs or natural rewards, as modulated by Z-Tic(7-OH)-OH.

Materials:

  • CPP apparatus with at least two distinct compartments.

  • Laboratory animals.

  • Z-Tic(7-OH)-OH.

  • A rewarding substance (e.g., a drug of abuse or a palatable food). [9] Procedure:

  • Pre-conditioning (Baseline): Allow the animals to freely explore the entire apparatus and record the time spent in each compartment to determine any initial preference.

  • Conditioning: Over several days, pair the administration of the rewarding substance with one compartment and the vehicle with the other compartment. To test the effect of Z-Tic(7-OH)-OH, it can be administered before the rewarding substance.

  • Post-conditioning (Test): After the conditioning phase, place the animals back in the apparatus in a drug-free state and allow them to freely explore. Record the time spent in each compartment.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference. Z-Tic(7-OH)-OH's effect on this preference can elucidate the role of the DOR system in the rewarding properties of the substance being tested. [10]

III. Conclusion and Future Directions

Z-Tic(7-OH)-OH, as a putative selective δ-opioid receptor antagonist, holds considerable promise as a research tool. The protocols detailed in these application notes provide a robust framework for its comprehensive characterization, from in vitro receptor pharmacology to in vivo effects on neurotransmission and behavior. The insights gained from such studies will undoubtedly contribute to a deeper understanding of the δ-opioid system's role in health and disease, and may pave the way for the development of novel therapeutic agents.

References

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  • Li, T., Fujita, Y., Shiotani, K., Miyazaki, A., Tsuda, Y., Ambo, A., Sasaki, Y., Jinsmaa, Y., Marczak, E., Bryant, S. D., Salvadori, S., Lazarus, L. H., & Okada, Y. (2005). Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 48(25), 8035–8044. [Link]

  • Balboni, G., Guerrini, R., Salvadori, S., Bryant, S. D., Marczak, E., Jinsmaa, Y., & Lazarus, L. H. (2002). Evaluation of the Dmt-Tic pharmacophore: conversion of a potent delta-opioid receptor antagonist into a potent delta agonist and ligands with mixed properties. Journal of Medicinal Chemistry, 45(3), 713–720. [Link]

  • Salvadori, S., Balboni, G., Guerrini, R., Marczak, E., Bryant, S. D., Jinsmaa, Y., & Lazarus, L. H. (2001). Evolution of the Dmt-Tic pharmacophore: N-terminal methylated derivatives with extraordinary delta opioid antagonist activity. Journal of Medicinal Chemistry, 44(14), 2259–2269. [Link]

  • Balboni, G., Guerrini, R., Salvadori, S., Bryant, S. D., Bianchi, C., Marczak, E., Jinsmaa, Y., & Lazarus, L. H. (2002). Potent δ-Opioid Receptor Agonists Containing the Dmt−Tic Pharmacophore. Journal of Medicinal Chemistry, 45(25), 5557–5566. [Link]

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  • Eurofins. (n.d.). IP Human Prostanoid GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. Retrieved from [Link]

  • Coccini, T., Caloni, F., Vairetti, M., & De Simone, U. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction, 31(6), 408–414. [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay... [Image]. Retrieved from [Link]

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  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., Glicksman, M., Inglese, J., Iversen, P. W., Li, Z., McGee, J., McManus, O., Minor, L., Napper, A., & Riss, T. (Eds.). (2019). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Melior Discovery. (n.d.). Tail Flick Test. Retrieved from [Link]

  • de la Peña, J. B., & Cheong, J. H. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 10(11), 1217–1230. [Link]

  • Maj, M., Wtorek, K., Szymańska, E., & Fichna, J. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences, 23(11), 6069. [Link]

  • Clinton, S. M., & Kerman, I. A. (2006). Differential responses to morphine-induced analgesia in the tail-flick test. Pharmacology, Biochemistry, and Behavior, 85(2), 406–413. [Link]

  • Zitzow, J. D., Thorsheim, H. J., Kasten, B. B., & Prisinzano, T. E. (2021). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Molecules, 26(23), 7268. [Link]

  • Maze Engineers. (n.d.). Tail Flick Test. Conduct Science. Retrieved from [Link]

  • Al-Hasani, R., McCall, J. G., & Bruchas, M. R. (2018). In vivo detection of optically-evoked opioid peptide release. eLife, 7, e36520. [Link]

  • Warram, J. M., de la Zerda, A., Zavaleta, C. L., Gambhir, S. S., & Moore, L. S. (2015). Delta-Opioid Receptor (δOR) Targeted Near-Infrared Fluorescent Agent for Imaging of Lung Cancer: Synthesis and Evaluation In Vitro and In Vivo. Bioconjugate Chemistry, 26(11), 2292–2301. [Link]

  • Pizziketti, R. J., Pressman, N. S., & Geller, E. B. (1985). Rat cold water tail-flick: a novel analgesic test that distinguishes opioid agonists from mixed agonist-antagonists. European Journal of Pharmacology, 119(1-2), 23–29. [Link]

  • Knapp, R. J., Malatynska, E., Collins, N., Fang, L., Wang, J. Y., Hruby, V. J., Roeske, W. R., & Yamamura, H. I. (2011). In vitro opioid receptor assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.4. [Link]

  • Kelley, B. M., & Berridge, K. C. (2006). Effect of opioid antagonism on conditioned place preferences to snack foods. Physiology & Behavior, 87(2), 395–403. [Link]

  • Nyberg, F., & Hallberg, M. (2020). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Methods in Molecular Biology, 2172, 111–123. [Link]

  • Wikipedia. (2023, November 29). Conditioned place preference. In Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Conditioned place preference – Knowledge and References. Retrieved from [Link]

  • Strange, P. G. (2011). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 164(7), 1839–1850. [Link]

  • Li, X., Ma, L., & Li, F. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), 58525. [Link]

  • Mahler, S. V., & Aston-Jones, G. (2020). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 14, 584432. [Link]

  • Zaveri, N., Jiang, F., Olsen, C., Polgar, W., Toll, L., & Husbands, S. M. (2012). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Journal of Medicinal Chemistry, 55(21), 9479–9491. [Link]

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  • Law, P. Y., Yang, J. W., Guo, X., & Loh, H. H. (2003). In vivo activation of a mutant μ-opioid receptor by antagonist: Future direction for opiate pain treatment paradigm that lacks undesirable side effects. Proceedings of the National Academy of Sciences, 100(16), 9578–9583. [Link]

  • Kim, D. D., & Gauthier-Loiselle, M. (2024). Opioid antagonists: clinical utility, pharmacology, safety, and tolerability. CNS Spectrums, 1–11. [Link]

  • Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain. Frontiers in Molecular Neuroscience, 11, 448. [Link]

  • Streicher, J. M., & Bilsky, E. J. (2018). Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications. Journal of Pharmacy Practice, 31(6), 658–669. [Link]

  • Kumar, V., & Singh, A. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 16(44), 8439–8473. [Link]

  • Jablonska, E., Szutowski, M., & Wasik, A. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13417. [Link]

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Application

Guide to Preclinical Locomotor Activity Assessment: Experimental Design for the Novel Opioid Receptor Modulator, Z-Tic(7-OH)-OH

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The preclinical characterization of novel central nervous system (CNS) active compounds is fundamental to drug development, wit...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The preclinical characterization of novel central nervous system (CNS) active compounds is fundamental to drug development, with locomotor activity assessment serving as a critical tool for evaluating potential therapeutic effects and off-target liabilities such as sedation or motor impairment. This guide provides a comprehensive experimental framework for investigating the locomotor effects of Z-Tic(7-OH)-OH, a putative novel opioid receptor modulator. The chemical structure, suggested by its nomenclature ("Tic" for tetrahydroisoquinoline carboxylic acid, a pharmacophore in opioid ligands, and "7-OH," a group known to enhance mu-opioid activity), implies a potential interaction with opioid systems that regulate motor function.[1][2][3] We present detailed, field-proven protocols for the Open Field Test (OFT) and the Rotarod Test, designed to deliver a robust and interpretable dataset. This document explains the scientific rationale behind key experimental choices, outlines self-validating protocols including antagonist studies, and provides a clear pathway for data analysis and interpretation, enabling researchers to thoroughly characterize the behavioral pharmacology of Z-Tic(7-OH)-OH and similar novel compounds.

Scientific Rationale & Mechanistic Hypothesis

The Opioid System and Locomotor Control

Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are densely expressed in brain regions critical for motor control, reward, and arousal, including the ventral tegmental area (VTA), nucleus accumbens (NAc), and striatum. The effect of an opioid ligand on locomotor activity is complex and depends on the receptor subtype, dose, and intrinsic efficacy.

  • Mu-Opioid Receptor (MOR) Agonists: Typically induce a biphasic dose-dependent effect. At lower doses, MOR agonists like morphine stimulate the mesolimbic dopamine system, leading to hyperlocomotion.[4] At higher doses, they produce sedation, catalepsy, and motor impairment.

  • Delta-Opioid Receptor (DOR) Agonists: The role of DORs in locomotion is less straightforward, with some agonists reported to increase activity, while others have shown minimal effects or even convulsive activity at high doses.

  • Kappa-Opioid Receptor (KOR) Agonists: Generally produce dysphoria, sedation, and a decrease in spontaneous locomotor activity.

Hypothesized Mechanism of Z-Tic(7-OH)-OH

The chemical nomenclature of Z-Tic(7-OH)-OH provides clues to its potential mechanism. The "Tic" moiety is a constrained amino acid used in designing potent opioid receptor ligands.[1] The "7-OH" functional group is particularly significant; in the context of other natural and synthetic opioids like 7-hydroxymitragynine, this hydroxylation dramatically increases MOR agonist potency compared to its parent compound.[2][3][5][6]

Based on this structural information, we hypothesize that Z-Tic(7-OH)-OH is a potent mu-opioid receptor agonist. This leads to the following testable predictions:

  • Z-Tic(7-OH)-OH will exhibit a biphasic effect on horizontal locomotion in the Open Field Test, with lower doses causing hyperactivity and higher doses causing hypoactivity.

  • At higher, sedative doses, Z-Tic(7-OH)-OH will impair motor coordination and balance, measurable as a decreased latency to fall in the Rotarod Test.

  • The locomotor effects of Z-Tic(7-OH)-OH will be attenuated or completely blocked by pretreatment with a non-selective opioid antagonist like naloxone.

Rationale for Complementary Assays

To build a comprehensive locomotor profile, a multi-assay approach is essential.

  • Open Field Test (OFT): This assay is the gold standard for assessing general spontaneous locomotor activity (e.g., distance traveled, velocity) and exploratory patterns.[7][8] It also provides insights into anxiety-like behavior by measuring thigmotaxis (time spent near the walls) versus time spent in the exposed center of the arena.[9]

  • Rotarod Test: This test specifically challenges an animal's motor coordination, balance, and motor learning.[10][11] It is highly sensitive to drug-induced ataxia or motor deficits that might be confounded with general activity changes in the OFT.[12]

Together, these assays allow for the dissociation of a compound's effects on general activity from its effects on fine motor control.

Pre-Experimental Planning & Setup

Compound Formulation
  • Solubility and Vehicle Selection: The first step is to determine the solubility of Z-Tic(7-OH)-OH. A common starting vehicle is a mixture of 10% DMSO, 10% TWEEN® 80, and 80% sterile saline.[4] The chosen vehicle must be tested alone to ensure it has no intrinsic effects on locomotor activity. The final formulation should be sterile and adjusted to a physiological pH if necessary.

  • Dose Selection: A dose-response study is critical. Based on the potency of similar compounds, a wide range of doses should be selected (e.g., 0.1, 1, 5, 10, 20 mg/kg). A positive control, such as morphine (e.g., 5-10 mg/kg), should be included to validate the assay's sensitivity to MOR-mediated hyperactivity.[4]

Animal Model and Environment
  • Species and Strain: Adult male C57BL/6J mice (8-12 weeks old) are recommended due to their extensive use in behavioral pharmacology, predictable responses to opioids, and stable baseline activity. Sex differences in opioid response can be significant, so initial studies may focus on one sex to reduce variability, with follow-up studies in females.[13]

  • Acclimation: Animals must be acclimated to the housing facility for at least one week before testing and to the testing room for at least 60 minutes on the day of the experiment.[14] This minimizes stress-induced behavioral artifacts.

  • Environmental Controls: All testing should occur during the same phase of the light/dark cycle (typically the dark phase when mice are most active).[15] The testing room temperature, humidity, and ambient light levels (e.g., 50-100 lux) must be kept consistent across all sessions and experimental groups.[9]

Detailed Experimental Protocols

Protocol 3.1: Open Field Test (OFT)

Objective: To quantify spontaneous horizontal and vertical locomotor activity, exploratory behavior, and anxiety-like responses following administration of Z-Tic(7-OH)-OH.

Apparatus:

  • A square arena (e.g., 40 x 40 x 40 cm) made of a non-porous, uniformly colored material (e.g., white or black plastic).[8]

  • An overhead video camera connected to a computer with automated video tracking software (e.g., EthoVision XT, ANY-maze).[16][17] The software should be configured to define a "center zone" (e.g., the central 20 x 20 cm) and a "peripheral zone."

Step-by-Step Methodology:

  • Room Acclimation: Transport mice to the testing room and leave them undisturbed in their home cages for at least 60 minutes.

  • Drug Administration: Administer the vehicle, positive control (morphine), or Z-Tic(7-OH)-OH via the chosen route (e.g., intraperitoneal, i.p.). Place the mouse in a clean holding cage. The time between injection and testing must be consistent and based on the drug's expected pharmacokinetics (e.g., 30 minutes for i.p. administration).[4]

  • Test Initiation: Gently place the mouse in the center of the open field arena. Start the video recording immediately. The researcher should leave the room to avoid influencing the animal's behavior.

  • Test Duration: Record activity for a total of 30-60 minutes. Data is often analyzed in 5-minute time bins to observe the time course of the drug's effect.[4]

  • Post-Test Cleaning: After each trial, remove the mouse and return it to its home cage. Thoroughly clean the arena with 70% ethanol and then water, and dry completely to eliminate olfactory cues.[18]

Data Parameters to Collect:

  • Total Distance Traveled (cm): Primary measure of horizontal locomotion.

  • Time Spent in Center Zone (s): Measure of anxiety-like behavior/exploration.

  • Frequency of Center Entries: A complementary measure to time in the center.

  • Rearing Frequency: Number of times the animal stands on its hind legs, an indicator of exploratory and vertical activity.

  • Stereotypy Counts: Repetitive, non-functional movements (e.g., sniffing, grooming), often measured by repeated beam breaks in the same location.[13]

Protocol 3.2: Rotarod Test

Objective: To assess drug-induced effects on motor coordination, balance, and sensorimotor function.

Apparatus:

  • A commercially available rotarod apparatus for mice, featuring a textured rod (e.g., 3 cm diameter) with individual lanes for simultaneous testing of multiple animals.[12][14] The device should allow for a programmable, accelerating rotation speed.

Step-by-Step Methodology:

  • Training (Day 1 & 2): To achieve a stable baseline performance, mice must be trained.

    • Place mice on the rod at a low, constant speed (e.g., 4 rpm) for 60 seconds.

    • Conduct 2-3 accelerating trials per day (e.g., 4 to 40 rpm over 300 seconds).[12] The latency to fall is recorded. If a mouse falls within 10 seconds, it is placed back on the rod.

    • Animals that consistently fail to stay on the rod for a minimum duration (e.g., 60 seconds on average) by the end of training may be excluded.

  • Test Day (Day 3):

    • Room Acclimation: Acclimate mice to the testing room for at least 60 minutes.

    • Baseline Trial: Conduct one baseline trial before drug administration to confirm stable performance.

    • Drug Administration: Administer vehicle, positive control, or Z-Tic(7-OH)-OH as in the OFT protocol.

    • Post-Injection Trials: At the predetermined time point (e.g., 30 minutes post-injection), place the mice on the rotarod and begin the accelerating trial (4-40 rpm over 300 seconds).[14]

    • Data Recording: Record the latency (in seconds) for each mouse to fall off the rod. A trial ends when the animal falls or passively rotates with the rod for two consecutive revolutions.[12] A cutoff time (e.g., 300 seconds) is typically set.

    • Inter-Trial Interval: Conduct 2-3 post-drug trials with a 15-minute inter-trial interval.[12][14]

Experimental Design, Visualization & Data Analysis

Overall Experimental Workflow

A robust design includes appropriate controls and a structure that allows for clear statistical analysis. The diagram below outlines the key stages of the experimental process.

G cluster_pre Pre-Experimental Phase cluster_test Testing Day cluster_assays Behavioral Assays cluster_post Post-Experimental Phase acclimate Animal Acclimation (≥ 7 days) train Rotarod Training (2 days) acclimate->train room_acclimate Room Acclimation (≥ 60 min) drug_admin Drug Administration (Vehicle, Morphine, Z-Tic(7-OH)-OH Doses) room_acclimate->drug_admin wait Pharmacokinetic Uptake (e.g., 30 min) drug_admin->wait oft Open Field Test (30-60 min) wait->oft rotarod Rotarod Test (3 Trials) wait->rotarod data Data Acquisition stats Statistical Analysis (ANOVA, Post-Hoc) data->stats interpret Interpretation & Reporting stats->interpret

Caption: Experimental workflow for locomotor assessment.

Data Presentation

Quantitative data should be summarized in tables for clarity and easy comparison between treatment groups.

Table 1: Example Data Summary for Open Field Test (Mean ± SEM)

Treatment Group (mg/kg) Total Distance (cm) Time in Center (s) Rears (n)
Vehicle 3500 ± 250 45 ± 5 80 ± 10
Morphine (10) 5500 ± 300* 60 ± 6* 110 ± 12*
Z-Tic(7-OH)-OH (1) 4800 ± 280* 50 ± 5 95 ± 11
Z-Tic(7-OH)-OH (5) 6200 ± 350** 65 ± 7* 125 ± 15**
Z-Tic(7-OH)-OH (20) 1500 ± 200** 20 ± 4** 30 ± 6**

*p<0.05, **p<0.01 vs. Vehicle

Table 2: Example Data Summary for Rotarod Test (Mean ± SEM)

Treatment Group (mg/kg) Latency to Fall (s)
Vehicle 250 ± 15
Morphine (10) 120 ± 12**
Z-Tic(7-OH)-OH (1) 245 ± 18
Z-Tic(7-OH)-OH (5) 230 ± 16
Z-Tic(7-OH)-OH (20) 85 ± 10**

*p<0.05, **p<0.01 vs. Vehicle

Statistical Analysis
  • Normality and Homogeneity of Variance: Before analysis, data should be tested for normal distribution (e.g., Shapiro-Wilk test) and equality of variances (e.g., Levene's test).[19]

  • Primary Analysis: For comparing multiple dose groups to a single control, a one-way Analysis of Variance (ANOVA) is appropriate. If the ANOVA shows a significant overall effect (p < 0.05), follow up with a Dunnett's post-hoc test to compare each dose group directly against the vehicle control group.[13]

  • Time-Course Analysis: For OFT data collected in time bins, a two-way repeated measures ANOVA should be used, with 'treatment' as the between-subjects factor and 'time' as the within-subjects factor.[19]

Mechanistic Validation: Ensuring Trustworthiness

To confirm that the observed effects are mediated by opioid receptors, an antagonist reversal study is essential. This step is critical for validating the mechanistic hypothesis.

Protocol 5.1: Opioid Antagonist Reversal Study

Objective: To determine if the locomotor effects of Z-Tic(7-OH)-OH can be blocked by an opioid receptor antagonist.

Methodology:

  • Select an effective dose of Z-Tic(7-OH)-OH that produces a robust effect (e.g., the 5 mg/kg dose for hyperactivity or the 20 mg/kg dose for hypoactivity from the example tables).

  • Create four experimental groups:

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + Z-Tic(7-OH)-OH

    • Group 3: Naloxone + Vehicle

    • Group 4: Naloxone + Z-Tic(7-OH)-OH

  • Administer the antagonist (e.g., Naloxone, 1-2 mg/kg, i.p.) 15-30 minutes before the administration of Z-Tic(7-OH)-OH.

  • Run the Open Field or Rotarod test as previously described.

Expected Outcome: If Z-Tic(7-OH)-OH acts via MORs, the effects observed in Group 2 (e.g., hyperactivity) should be significantly attenuated or absent in Group 4.

Hypothesized MOR Signaling Pathway

The diagram below illustrates the proposed intracellular signaling cascade following the activation of the mu-opioid receptor by Z-Tic(7-OH)-OH, leading to altered neuronal activity and locomotor output.

G cluster_membrane Cell Membrane cluster_cyto Intracellular cluster_output Neuronal Output MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ion_channel Ion Channel Modulation G_protein->ion_channel modulates cAMP cAMP (decreased) AC->cAMP reduces production of PKA PKA Activity (decreased) cAMP->PKA leads to excitability Decreased Neuronal Excitability PKA->excitability ion_channel->excitability locomotor Altered Locomotor Activity excitability->locomotor compound Z-Tic(7-OH)-OH compound->MOR binds

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Z-Tic(7-OH)-OH Scale-Up &amp; Troubleshooting

Welcome to the Advanced Application Support Center. Z-Tic(7-OH)-OH (N-benzyloxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a critical non-natural amino acid building block utilized in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Z-Tic(7-OH)-OH (N-benzyloxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a critical non-natural amino acid building block utilized in the synthesis of selective opioid receptor antagonists (such as JDTic) and complex peptidomimetics[1]. Scaling up its production from bench to pilot scale presents severe bottlenecks, primarily during the Pictet-Spengler cyclization and chemoselective protection phases.

As a Senior Application Scientist, I have compiled this definitive troubleshooting guide. It is designed not just to give you standard operating procedures, but to explain the underlying chemical causality behind each failure mode so you can engineer robust, self-validating workflows.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: The Pictet-Spengler Bottleneck (Polymerization)

Issue: When scaling up the Pictet-Spengler (P-S) reaction of tyrosine with formaldehyde, our reactors are fouling with a dark, insoluble tar, and yields of the Tic(7-OH) core are abysmal (<20%). What is the mechanistic cause, and how do we bypass this?

Causality & Solution: The root cause lies in the inherent reactivity of the phenol ring. Tyrosine possesses two highly nucleophilic ortho positions relative to its hydroxyl group. Under standard acidic P-S conditions with formaldehyde, these positions undergo rapid electrophilic aromatic substitution, competing with the desired cyclization and leading to uncontrolled phenol-formaldehyde cross-linking (Bakelite-type polymerization)[2].

To bypass this, you must temporarily block the ortho positions. The industry standard for scale-up is the halogenation-dehalogenation strategy. By converting tyrosine to 3,5-dibromotyrosine prior to the P-S reaction, you sterically and electronically prevent intermolecular cross-linking[2]. The cyclization then proceeds cleanly. Following the P-S reaction, the bromines are removed via catalytic hydrogenation.

Q2: Chiral Integrity and Racemization

Issue: We adopted the dibromotyrosine P-S route, but our enantiomeric excess (ee) drops significantly during cyclization. How can we suppress this racemization?

Causality & Solution: Racemization at the C3 chiral center during the P-S reaction is driven by the prolonged heating required to cyclize the deactivated, electron-poor dibromotyrosine intermediate. Harsh acidic conditions at reflux promote reversible enolization at the alpha-carbon.

To suppress this, you must optimize the acid catalyst system to lower the activation energy of the cyclization. Transitioning from standard aqueous HCl to an anhydrous2[2]. This specific solvent matrix stabilizes the intermediate iminium ion, accelerating cyclization and limiting racemization to <7%[2].

Q3: Chemoselectivity in Z-Protection

Issue: During the final installation of the Z-group (Cbz) using Benzyl Chloroformate (Cbz-Cl), we observe significant formation of the N,O-di-Z impurity. How do we ensure chemoselective N-protection?

Causality & Solution: The 7-hydroxyl group of the tetrahydroisoquinoline core is highly nucleophilic under the basic conditions typically used for N-protection. If the pH exceeds 10, the phenoxide anion forms rapidly and competes with the secondary amine for Cbz-Cl.

Implement a tightly controlled biphasic system using a pH stat. Maintain the pH strictly between 8.5 and 9.0. At this pH, the secondary amine is sufficiently unprotonated to react, while the phenol (pKa ~9.5-10) remains largely protonated. As a self-correcting mechanism, incorporate a mild alkaline hydrolysis step post-reaction; the phenolic ester is significantly more labile than the carbamate and will selectively cleave, rescuing the batch.

Part 2: Visualizing the Scale-Up Logic

Workflow A L/D-Tyrosine B Halogenation (Br2 or I2) A->B C 3,5-Dihalo-Tyrosine B->C D Pictet-Spengler (CH2O, H+) C->D E Dihalo-Tic(7-OH) D->E F Dehalogenation (Pd/C, H2) E->F G Tic(7-OH) F->G H Z-Protection (Cbz-Cl, Base) G->H I Z-Tic(7-OH)-OH H->I

Scale-up synthesis workflow of Z-Tic(7-OH)-OH via halogen-blocked Pictet-Spengler reaction.

Troubleshooting Root Low Yield / Purity in Z-Tic(7-OH)-OH Prob1 Polymerization During P-S Root->Prob1 Prob2 High Racemization (>5%) Root->Prob2 Prob3 O-Acylation During Z-Protection Root->Prob3 Sol1 Block ortho positions with Bromine Prob1->Sol1 Sol2 Lower Temp (55°C) Use TFA/HBr system Prob2->Sol2 Sol3 Strict pH Control (8.5-9.0) or Mild Hydrolysis Prob3->Sol3

Logical troubleshooting tree for common Z-Tic(7-OH)-OH scale-up challenges.

Part 3: Quantitative Data & Benchmarking

ParameterStandard P-S ConditionsModified P-S Conditions (Halogen-Blocked)
Reagents Tyrosine, CH₂O, aq. HCl3,5-Dibromotyrosine, CH₂O, TFA/HBr
Reaction Temp 90–100 °C (Reflux)55 °C
Reaction Time 12–24 h72 h
Polymerization High (Bakelite formation)None
Racemization 15–30%< 7%
Overall Yield < 20%43–55%
Final ee (post-cryst) ~ 85%> 99.4%

Part 4: Self-Validating Experimental Protocols

Phase 1: Modified Pictet-Spengler Cyclization
  • Preparation: Suspend finely ground 3,5-dibromotyrosine hydrobromide (1.0 eq) in anhydrous Trifluoroacetic Acid (TFA) (3 mL/g).

  • Catalyst Addition: Dropwise add 33% HBr in Acetic Acid (0.2 eq). Route the vigorous gaseous evolution through an aqueous NaOH scrubber.

  • Cyclization: Add paraformaldehyde (2.0 eq). Seal the vessel and stir at 55 °C for 72 hours[2].

  • Validation & Isolation: Cool to room temperature and refrigerate overnight. Collect the off-white solid by filtration and wash with EtOAc.

    • Self-Validation Check: The recovery of a free-flowing, off-white powder (and the absolute absence of sticky, dark resins on the reactor walls) confirms the successful suppression of phenol-formaldehyde polymerization.

Phase 2: Dehalogenation
  • Hydrogenation: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%) and subject to H₂ gas (40 psi) at room temperature for 12 hours.

  • Filtration: Filter through a tightly packed Celite pad to remove the catalyst. Concentrate the filtrate to yield Tic(7-OH) hydrobromide.

Phase 3: Chemoselective Z-Protection
  • Biphasic Setup: Dissolve Tic(7-OH) in a 1:1 mixture of THF and water. Cool the reactor to 0–5 °C.

  • pH Control: Adjust the pH to 8.5–9.0 using 2M Na₂CO₃.

  • Reagent Addition: Add Benzyl Chloroformate (Cbz-Cl) (1.1 eq) dropwise, maintaining the pH strictly below 9.5 via a pH-stat.

  • Self-Correcting Hydrolysis: After 2 hours, sample the organic layer for TLC. If N,O-di-Z formation is observed (a less polar spot), add 1M NaOH to raise the pH to 11.5 for exactly 30 minutes at 0 °C to selectively cleave the phenolic ester.

    • Self-Validation Check: A rapid clearing of the less polar spot on the TLC plate confirms successful chemoselective correction back to the desired N-protected product.

  • Isolation: Acidify the aqueous layer to pH 2.0 with 1M HCl and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate to yield highly pure Z-Tic(7-OH)-OH.

References

  • Title: An Improved Synthesis of (3R)-2-(tert-Butoxycarbonyl)
  • Title: Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)

Sources

Optimization

Technical Support Center: Z-Tic(7-OH)-OH Solution Stability

Welcome to the Technical Support Center for advanced peptide building blocks. As a Senior Application Scientist, I frequently see researchers struggle with the solution stability of conformationally restricted amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide building blocks. As a Senior Application Scientist, I frequently see researchers struggle with the solution stability of conformationally restricted amino acids.

Z-Tic(7-OH)-OH (N-benzyloxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a highly valuable building block for designing rigid β -turns in peptidomimetics and[1]. However, the addition of the 7-hydroxyl group transforms the stable Tic core into an electron-rich phenol, dramatically increasing its susceptibility to auto-oxidation[2]. Furthermore, the rigid bicyclic system increases the acidity of the C3 α -proton, making it uniquely prone to base-catalyzed racemization.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your Z-Tic(7-OH)-OH solutions.

Quantitative Degradation Matrix

To effectively troubleshoot, you must first understand the kinetics and indicators of the three primary degradation pathways. Use this matrix as a self-validating diagnostic tool: if you observe the analytical indicators listed below, your solution has degraded.

Degradation PathwayPrimary Causative AgentEstimated Half-Life (25°C)Analytical Indicator (Validation)Primary Prevention Strategy
Auto-Oxidation O₂, Trace Transition Metals, Light3–5 days (in aerated DMF)Visual: Pink/Brown discolorationLC-MS: +16 Da (Quinone/Oxide)Argon sparging, dark storage at -20°C
Racemization Excess Tertiary Base (pH > 8)12–24 hours (with 5 eq. DIPEA)HPLC: Emergence of double peaks (Diastereomers)Base restriction, 0–4°C activation
Esterification Primary Alcohols (MeOH, EtOH)7–14 days (in MeOH)LC-MS: +14 Da (Methyl ester formation)Strictly use aprotic solvents (DMF, NMP)
Diketopiperazine Formation *Free N-terminus (Post-Z removal)< 2 hours (in neutral/basic media)LC-MS: Chain truncation, DKP mass peakRapid coupling of subsequent amino acid

*Note: DKP formation applies to downstream peptide intermediates (e.g., Tyr-Tic sequences), not the Z-protected monomer itself, as demonstrated in foundational studies on [3][4].

Troubleshooting Guides & FAQs

Q1: My stock solution of Z-Tic(7-OH)-OH in DMF turned from clear to a pale pink/brown after a few days on the bench. What happened, and can I still use it? Causality: The solution has undergone auto-oxidation. The 7-hydroxyl group makes the aromatic ring highly electron-rich. In the presence of dissolved oxygen and ambient light, the phenol moiety oxidizes into a phenoxyl radical, which subsequently degrades into colored quinone derivatives. Action: Discard the discolored solution. Quinones will not couple efficiently and can cause side reactions during solid-phase peptide synthesis (SPPS). To prevent this, you must eliminate oxygen from your solvent system (see SOP below).

Q2: After coupling Z-Tic(7-OH)-OH to my peptide chain, I observed a double peak in my HPLC chromatogram indicating two diastereomers. How do I prevent this loss of enantiomeric purity? Causality: You are observing base-catalyzed enolization at the C3 chiral center. The α -proton at the 3-position is relatively acidic due to the adjacent carboxylate and the strain of the rigid tetrahydroisoquinoline ring. Prolonged exposure to strong tertiary bases (like DIPEA or TEA) during carboxylate activation leads to deprotonation and subsequent racemization into the D-Tic(7-OH) enantiomer. Action: Pre-activate the amino acid at low temperatures (0–4°C). Substitute strong bases with weaker, sterically hindered alternatives like TMP (2,4,6-trimethylpyridine), or strictly limit DIPEA to stoichiometric amounts (maximum 2.0 equivalents relative to the coupling reagent).

Q3: We stored the free-acid building block in methanol to improve solubility, but our LC-MS shows an unexplained mass shift of +14 Da. Why? Causality: Spontaneous esterification. The free C-terminal carboxylic acid of Z-Tic(7-OH)-OH is highly reactive. When left in nucleophilic solvents like primary alcohols (MeOH, EtOH) over time, it undergoes acid-catalyzed esterification, forming a methyl ester. A methyl ester cannot be activated for peptide coupling, effectively terminating your chain elongation. Action: Never store free-acid building blocks in protic or nucleophilic solvents. Restrict solvent choices to high-purity, anhydrous aprotic solvents like DMF, NMP, or DMSO.

Q4: Are there downstream degradation risks once Z-Tic(7-OH) is successfully incorporated into the peptide? Causality: Yes. Peptides containing Tic derivatives at the 2-position are notorious for spontaneous diketopiperazine (DKP) formation[3][4]. While the Z-protecting group prevents this in the monomeric building block, once the Z-group is removed during synthesis, the free N-terminal amine can nucleophilically attack the adjacent carbonyl group, cleaving the peptide chain. Action: Minimize the time the N-terminus remains unprotected. Immediately couple the next amino acid in the sequence after deprotection.

Visualizing the Mechanisms

ZTicDegradation A Z-Tic(7-OH)-OH (Intact Monomer) B Phenoxyl Radical (Intermediate) A->B O2, Trace Metals (pH > 7) D Enolate Intermediate (C3 Deprotonation) A->D Excess Base (e.g., DIPEA) C Quinone Derivatives (Discolored/Inactive) B->C Auto-oxidation E D-Tic(7-OH) Enantiomer (Racemized) D->E Reprotonation

Caption: Diagram 1: Primary degradation pathways of Z-Tic(7-OH)-OH in solution via oxidation and racemization.

Standard Operating Procedure (SOP): Preparation & Storage

To create a self-validating, degradation-proof system, follow this step-by-step methodology for preparing your solutions.

Phase 1: Solvent Deoxygenation (Critical for Phenol Stability)

  • Measure 10 mL of HPLC-grade, anhydrous, amine-free N,N-Dimethylformamide (DMF) into a septum-sealed glass vial.

  • Insert a long stainless-steel needle connected to an Argon gas line directly into the solvent. Insert a short vent needle into the septum.

  • Sparge the solvent with Argon for a minimum of 15 to 20 minutes to aggressively displace dissolved oxygen.

Phase 2: Inert Dissolution 4. Weigh the required amount of Z-Tic(7-OH)-OH powder into a clean, dry, amber glass vial (amber glass prevents UV-catalyzed radical formation). 5. Flush the dry vial with Argon for 30 seconds. 6. Transfer the deoxygenated DMF to the amber vial using a gas-tight syringe. Swirl gently until the powder is fully dissolved. Self-Validation Check: The solution must be perfectly clear and colorless.

Phase 3: Temperature-Controlled Activation (For Immediate Coupling) 7. Chill the solution to 0–4°C using an ice bath prior to adding any reagents. 8. Add your chosen coupling reagents (e.g., HATU or DIC/Oxyma). 9. Add the tertiary base dropwise. Strict Rule: Do not exceed 2.0 equivalents of base relative to the coupling reagent to prevent C3 enolization.

Phase 4: Long-Term Storage 10. If storing as a stock solution, aliquot the unactivated solution into single-use amber vials. 11. Blanket the headspace of each vial with Argon before sealing tightly with PTFE-lined caps. 12. Store immediately at -20°C. Crucial: Thaw completely to room temperature before opening to prevent atmospheric moisture condensation, which can lead to hydrolysis.

ZTicWorkflow S1 1. Solvent Prep Use anhydrous DMF/NMP Avoid alcohols S2 2. Deoxygenation Sparge solvent with Argon for 15-20 mins S1->S2 S3 3. Dissolution Add Z-Tic(7-OH)-OH under inert atmosphere S2->S3 S4 4. Activation Add coupling reagents & base strictly at 0-4°C S3->S4 S5 5. Storage Aliquot, blanket with Ar, store at -20°C in dark S3->S5 If storing as stock

Caption: Diagram 2: Optimized step-by-step workflow for preparing and storing Z-Tic(7-OH)-OH solutions.

References

  • Title: Spontaneous degradation via diketopiperazine formation of peptides containing a tetrahydroisoquinoline-3-carboxylic acid residue in the 2-position of the peptide sequence Source: International Journal of Peptide and Protein Research (PubMed) URL: [Link]

  • Title: Further Studies on the Dmt-Tic Pharmacophore: Hydrophobic Substituents at the C-Terminus Endow δ Antagonists To Manifest μ Agonism or μ Antagonism Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Tic Derivatives

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. This constrained analog of phenylalanine is a crucial structural element in numerous peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. This constrained analog of phenylalanine is a crucial structural element in numerous peptide-based drugs and biologically active compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable molecules. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your synthesis.

I. Frequently Asked Questions (FAQs)

Pictet-Spengler Reaction

Q1: My Pictet-Spengler reaction for Tic synthesis is giving a low or no yield. What are the likely causes and how can I troubleshoot this?

A1: Low yields in the Pictet-Spengler reaction, the cornerstone of Tic synthesis, can often be traced back to several key factors:

  • Insufficiently Activated Aromatic Ring: The cyclization is more efficient with electron-rich aromatic rings. If your phenylalanine precursor has electron-withdrawing groups, the reaction may be sluggish.[3] Consider starting with a phenylalanine derivative that has electron-donating groups.

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are critical.[3] While traditional conditions use strong protic acids like HCl or H₂SO₄, or Lewis acids like BF₃·OEt₂, sensitive substrates may benefit from milder catalysts.[3][4] Optimization of catalyst loading is also recommended.[3]

  • Improper Reaction Temperature: The optimal temperature can vary significantly depending on the substrates. If decomposition is suspected, consider using milder reaction conditions, such as a lower temperature.[3]

  • Decomposition of Starting Materials: The aldehyde (commonly formaldehyde or its equivalent) or the phenylalanine derivative might not be stable under the reaction conditions.[3] Protecting sensitive functional groups before the reaction and deprotecting them afterward can be a viable strategy.[3]

Q2: I am observing significant racemization in my chiral Tic synthesis. How can I minimize this?

A2: Maintaining stereochemical integrity is a primary concern in the synthesis of chiral Tic derivatives. Racemization can occur during the Pictet-Spengler reaction and subsequent manipulations.[5]

  • Temperature Control: Lower temperatures generally favor kinetic control and can help prevent racemization during the cyclization.[3]

  • Choice of Chiral Auxiliary or Catalyst: The use of a suitable chiral auxiliary or catalyst plays a significant role in maintaining the stereochemical integrity of the product.

  • Coupling Conditions: During subsequent peptide couplings, the choice of reagents is critical. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming active esters that are less prone to epimerization.[5][6] Using sterically hindered bases like N,N-diisopropylethylamine (DIEA) or collidine is also recommended over less hindered bases.[7][8]

Protecting Group & Coupling Strategies

Q3: I'm performing a solid-phase peptide synthesis (SPPS) with a Tic derivative and experiencing side reactions. What are the common issues?

A3: When incorporating Tic into a peptide sequence using Fmoc-based SPPS, several side reactions can occur:

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially when Tic is one of the first two amino acids.[6] To mitigate this, using a sterically bulky resin like 2-chlorotrityl chloride resin is preferred.[6] Alternatively, the second and third amino acid residues can be added as a dipeptide unit.[6]

  • Aspartimide Formation: If your peptide sequence contains an aspartic acid residue, the strong basic conditions of Fmoc deprotection can lead to aspartimide formation, which can result in a mixture of by-products.[9] Adding HOBt to the piperidine deprotection solution can help reduce this side reaction.[7]

  • Racemization during Coupling: As mentioned earlier, the activation of the protected Tic derivative can lead to some degree of racemization.[6] Using coupling reagents like HATU or HBTU in combination with additives like HOAt or HOBt is a common strategy to achieve efficient coupling with minimal racemization.[5]

Q4: What are the best practices for choosing protecting groups for Tic synthesis?

A4: The choice of protecting groups for the amine and carboxylic acid functionalities of Tic is crucial for a successful synthesis.

  • N-α-Protection: The most common protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). The choice depends on the overall synthetic strategy (solution-phase vs. solid-phase) and the desired deprotection conditions. Fmoc is widely used in SPPS due to its base-lability, while Boc is cleaved under acidic conditions.[9][10]

  • Carboxyl Protection: For solution-phase synthesis, methyl or ethyl esters are common. In SPPS, the C-terminal Tic residue is anchored to the resin.

Purification

Q5: I'm having difficulty purifying my Tic derivative. What are some effective strategies?

A5: The purification of Tic derivatives, which are amino acids, can be challenging due to their physical properties.

  • Chromatography:

    • Silica Gel Chromatography: Due to the basic nature of the amino group, peak tailing and irreversible adsorption can occur on acidic silica gel.[11] Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can significantly improve peak shape and recovery.[11] For particularly problematic compounds, consider using neutral or basic alumina, or amine-functionalized silica.[11]

    • Reverse-Phase Chromatography (RPC): This is a powerful technique for purifying polar compounds like Tic derivatives. A C18 column with a water/acetonitrile or water/methanol gradient containing an additive like trifluoroacetic acid (TFA) is commonly used.

  • Recrystallization: For solid compounds, recrystallization can be a highly effective purification method. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, often yields high-purity crystals.[11]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for purifying amino acids.

II. Troubleshooting Guides

Problem: Low Yield in Pictet-Spengler Reaction

This workflow will guide you through troubleshooting a low-yielding Pictet-Spengler reaction.

Caption: Troubleshooting workflow for low-yielding Pictet-Spengler reactions.

Problem: Racemization of Chiral Tic Derivative

This table summarizes common causes of racemization and their corresponding solutions.

Potential Cause Underlying Mechanism Recommended Solution Supporting Evidence
High Reaction Temperature Increased thermal energy can overcome the activation barrier for epimerization.Conduct the Pictet-Spengler reaction at a lower temperature (e.g., 0°C or room temperature).Temperature control is critical for preventing racemization.[3]
Inappropriate Base in Coupling Strong, non-hindered bases can deprotonate the α-carbon, leading to racemization via an enolate intermediate.Use a sterically hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.The use of collidine has been recommended as a substitute for DIPEA.[7]
Prolonged Activation Time The activated carboxylic acid is susceptible to racemization. Longer activation times increase the likelihood of this occurring.Minimize the pre-activation time before adding the amine component. In some cases, in-situ activation is preferred.Avoiding the preactivation step can significantly reduce racemization.[8]
Ineffective Coupling Additives Without an additive, the activated intermediate is more prone to forming an oxazolone, which readily racemizes.Use additives like HOBt or HOAt to form less racemization-prone active esters.Adding HOBt, 6-Cl-HOBt or HOAt suppresses racemization.[6]

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Boc-Tic-OH

This protocol provides a general method for the synthesis of N-Boc protected Tic via the Pictet-Spengler reaction.

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Trifluoroacetic acid (TFA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexanes

  • Brine

Procedure:

  • Pictet-Spengler Cyclization:

    • Dissolve L-phenylalanine (1.0 eq) in a mixture of water and trifluoroacetic acid (TFA).

    • Add formaldehyde solution (1.1 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Neutralize the reaction mixture with a solution of NaOH.

  • N-Boc Protection:

    • To the aqueous solution of Tic from the previous step, add dioxane.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

    • Adjust the pH to 9-10 with NaOH solution and stir at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with hexanes to remove unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with a cold HCl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel chromatography or recrystallization.

Protocol 2: General Procedure for Fmoc-SPPS Coupling of Fmoc-Tic-OH

This protocol outlines the coupling of an Fmoc-protected Tic derivative during solid-phase peptide synthesis.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Tic-OH (3 eq)

  • HATU (2.9 eq)

  • HOAt (3 eq)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (6 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Tic-OH, HATU, and HOAt in DMF. Add the base (DIEA or collidine) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

IV. Mechanistic Insights

The Pictet-Spengler Reaction Mechanism

The Pictet-Spengler reaction proceeds through the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.

Pictet-Spengler Mechanism cluster_1 Iminium Ion Formation cluster_2 Cyclization cluster_3 Rearomatization Amine Phenylalanine (β-arylethylamine) Imine Schiff Base (Imine) Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/ Ketone Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Aromatic_Ring Nucleophilic Aromatic Ring Cyclized_Intermediate Cyclized Intermediate Aromatic_Ring->Cyclized_Intermediate Intramolecular Attack Product Tetrahydroisoquinoline (Tic) Cyclized_Intermediate->Product - H⁺

Caption: Mechanism of the Pictet-Spengler reaction.

Understanding this mechanism is key to troubleshooting. For instance, a poorly nucleophilic aromatic ring will slow down the cyclization step, while conditions that disfavor iminium ion formation will prevent the reaction from proceeding.

V. References

Sources

Optimization

Z-Tic(7-OH)-OH purification by column chromatography issues

Welcome to the dedicated technical support guide for the purification of Z-Tic(7-OH)-OH. As a key intermediate in pharmaceutical research, achieving high purity of this molecule is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of Z-Tic(7-OH)-OH. As a key intermediate in pharmaceutical research, achieving high purity of this molecule is critical. However, its unique chemical structure—featuring a polar carboxylic acid, a phenolic hydroxyl group, and an acid-sensitive Z-protecting group—presents distinct challenges during silica gel column chromatography.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues researchers face when purifying Z-Tic(7-OH)-OH via column chromatography.

Q1: My Z-Tic(7-OH)-OH is streaking badly or won't elute from the silica column, even with high concentrations of ethyl acetate.

Answer: This is the most frequently encountered issue and stems from the high polarity of your compound. The free carboxylic acid and the phenolic hydroxyl group interact very strongly with the polar silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This strong adsorption leads to poor mobility, resulting in significant streaking or complete retention at the column's origin.

Solutions:

  • Increase Mobile Phase Polarity Drastically: Ethyl acetate/hexane systems are often insufficient. You need a more polar "kicker" solvent to compete with your compound for the binding sites on the silica. A gradient of methanol (MeOH) in dichloromethane (DCM) is typically the most effective system. Start with 1-2% MeOH in DCM and gradually increase the concentration to 5-10%.

  • Optimize Your Target Rf: Before running the column, develop a solvent system using Thin Layer Chromatography (TLC) that gives your target compound an Rf value between 0.2 and 0.4.[3] This range generally provides the best balance for separation on a column.[2]

  • Add an Acidic Modifier: The strong interaction is often due to the acidity of your compound. Adding a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase can dramatically improve peak shape and elution.[3][4] The modifier protonates the silica surface silanols and ensures your compound is in a single protonation state, reducing the "tailing" effect.[4]

Q2: My yield is extremely low after the column. A significant amount of material seems to be irreversibly stuck at the top.

Answer: Low mass balance is a direct consequence of the issues described in Q1, but can also be exacerbated by compound degradation. If the mobile phase is not polar enough, your compound will remain adsorbed to the top of the column.[5] In some cases, this adsorption can be essentially irreversible, especially if the crude material was loaded unevenly.

Solutions:

  • Dry Loading: Avoid dissolving your crude sample in a highly polar solvent for loading. Instead, use "dry loading." Adsorb your crude material onto a small amount of silica gel (~2-3x the weight of your crude), evaporate the solvent completely until you have a free-flowing powder, and carefully add this powder to the top of your packed column. This prevents the compound from precipitating upon contact with a less polar mobile phase and ensures a narrow starting band.

  • Confirm Degradation is Not the Cause: Perform a 2D-TLC analysis (see Protocol 2) to rule out on-column decomposition, which is another common cause of apparent yield loss.[3]

Q3: I'm observing a new, more polar spot on TLC after the column that wasn't in my crude material. What is it?

Answer: This is a strong indicator of on-column degradation. Standard silica gel is slightly acidic, which can be sufficient to partially cleave the acid-labile benzyloxycarbonyl (Z) protecting group.[4] This would result in the formation of the free amine, 7-hydroxy-Tic-OH, which is significantly more polar and would likely appear as a new spot at the baseline of your TLC plate.

Solutions:

  • Use Neutralized Silica: Before packing, you can prepare a slurry of your silica gel in your starting mobile phase containing 0.5-1% triethylamine (TEA) or another volatile base. Let it stand for an hour, then pack the column as usual. This deactivates the acidic sites.[3] Remember to also include the same percentage of TEA in your mobile phase during elution.

  • Switch to a Neutral Stationary Phase: If acid sensitivity is a persistent problem, consider using neutral alumina as your stationary phase instead of silica gel.[2] Alumina is available in acidic, neutral, and basic forms, offering flexibility for sensitive compounds.[3]

Q4: The collected fractions are turning a faint pink or brown upon standing. Is the compound decomposing?

Answer: Yes, this is likely due to oxidation. The 7-hydroxy group makes the aromatic ring electron-rich and susceptible to oxidation, which can be accelerated by trace metal impurities in solvents, exposure to air, and light.[4][6] This often results in the formation of colored quinone-type species.

Solutions:

  • Use High-Purity Solvents: Ensure you are using fresh, chromatography-grade solvents.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Flash chromatography is preferred over gravity chromatography.

  • Solvent Degassing: Degassing your solvents by sparging with nitrogen or argon can help remove dissolved oxygen.

  • Concentrate Fractions Promptly: After collection and TLC analysis, immediately combine the pure fractions and remove the solvent under reduced pressure at low temperatures (<40 °C). Do not leave pure fractions sitting on the bench for long periods.

Q5: Should I consider reversed-phase chromatography for this purification?

Answer: Absolutely. For highly polar compounds like Z-Tic(7-OH)-OH, reversed-phase (RP) chromatography is often a superior alternative to normal-phase.[3][7] In RP chromatography, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

Advantages of Reversed-Phase:

  • Better Retention Control: Highly polar compounds like yours will elute earlier, and retention is easily controlled by adjusting the ratio of organic solvent to water.[3]

  • Reduced Degradation: The C18 stationary phase is much less likely to cause acid-catalyzed degradation compared to silica gel.

  • Excellent for Polar Impurities: It is very effective at separating your target compound from less polar impurities (which will be strongly retained) and more polar impurities (which will elute very quickly).[8]

Data Presentation & Summary Tables

Table 1: Recommended Mobile Phase Systems for Z-Tic(7-OH)-OH on Silica Gel
Solvent System (v/v)Modifier (Optional)Target RfApplication & Comments
Dichloromethane / Methanol (98:2 to 90:10)0.5% Acetic Acid~0.3Recommended Starting Point. The acetic acid improves peak shape for the acidic compound.
Dichloromethane / Methanol (98:2 to 90:10)0.5% TriethylamineN/AUse only if 2D-TLC confirms acid-catalyzed degradation of the Z-group.
Ethyl Acetate / Hexane (Gradient)1% Acetic Acid~0.25May require very high % of Ethyl Acetate. Often results in broader peaks than DCM/MeOH.
Chloroform / Methanol (95:5 to 85:15)0.5% Acetic Acid~0.3A classic system, but use of DCM is now preferred due to chloroform's toxicity.
Table 2: Troubleshooting Summary
SymptomProbable CauseRecommended Solution(s)
Streaking / TailingStrong interaction of acidic groups with silicaIncrease mobile phase polarity (use MeOH); add 0.5-1% acetic acid to eluent.[3][4]
No Elution / Low YieldCompound is too polar for the eluentSwitch to a more polar system (DCM/MeOH); consider dry loading; consider reversed-phase.
New Polar Spot (Rf ~0)Acid-catalyzed cleavage of Z-groupNeutralize silica with TEA; switch to neutral alumina or reversed-phase chromatography.[2][3]
Colored FractionsOxidation of the phenolic hydroxyl groupUse fresh, high-purity solvents; work quickly; concentrate fractions immediately after collection.[4]

Experimental Protocols & Workflows

Protocol 1: Optimized Normal-Phase Flash Chromatography
  • TLC Analysis: Develop a mobile phase system, ideally DCM/MeOH with 0.5% acetic acid, that provides an Rf of 0.2-0.4 for Z-Tic(7-OH)-OH.

  • Column Selection: Choose a column size appropriate for your sample amount. A general rule is to use a silica gel mass that is 40-100 times the mass of your crude sample.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM or 1% MeOH in DCM).

    • Pour the slurry into the column and use gentle pressure (flash system or hand bellows) to pack the bed evenly, ensuring no air bubbles are trapped.[3]

    • Add a thin layer of sand on top to prevent disturbance.[3]

  • Sample Loading (Dry Method):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol or DCM).

    • Add 2-3 times the crude product's weight in silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully layer this powder onto the sand at the top of your packed column.

  • Elution:

    • Begin elution with the low-polarity starting solvent.

    • Gradually increase the polarity (the percentage of methanol) according to the separation observed on your TLC plates. A stepwise or linear gradient can be used.

    • Collect fractions and monitor them by TLC.

  • Analysis & Workup:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. Note: The added acetic acid is volatile and should co-evaporate.

Diagram 1: Normal-Phase Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Optimization (Target Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient (e.g., 2-10% MeOH in DCM + 0.5% AcOH) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Standard workflow for purifying Z-Tic(7-OH)-OH via normal-phase flash chromatography.

Protocol 2: Diagnosing On-Column Degradation with 2D-TLC

This technique helps determine if your compound is stable on silica gel.[3]

  • Spotting: Dissolve your crude material in a suitable solvent. On a square TLC plate, spot the material in the bottom-left corner, about 1.5 cm from each edge.

  • First Elution: Develop the plate in a suitable solvent system (e.g., 95:5 DCM/MeOH). After development, remove the plate and dry it completely.

  • Rotation: Rotate the plate 90 degrees counter-clockwise, so your initial chromatogram is now along the bottom edge.

  • Second Elution: Develop the plate again in the same solvent system.

  • Analysis:

    • Stable Compound: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin.

    • Unstable Compound: If the compound degrades on silica, you will see new spots that are off the 45-degree diagonal. This confirms that the stationary phase is causing decomposition.

Diagram 2: Troubleshooting Decision Tree

G Start Start Purification: Poor Separation or Low Yield CheckTailing Is there significant peak tailing? Start->CheckTailing CheckDegradation Is there evidence of degradation (new spots)? CheckTailing->CheckDegradation No AddAcid ACTION: Add 0.5-1% Acetic Acid to Mobile Phase CheckTailing->AddAcid Yes CheckElution Is the compound stuck at the origin? CheckDegradation->CheckElution No UseTEA ACTION: Use Neutralized Silica (add TEA) or Switch to Alumina CheckDegradation->UseTEA Yes IncreasePolarity ACTION: Increase % of Methanol in Mobile Phase CheckElution->IncreasePolarity Yes ConsiderRP FINAL OPTION: Switch to Reversed-Phase (C18) Chromatography CheckElution->ConsiderRP No / Still Failing AddAcid->CheckDegradation UseTEA->CheckElution IncreasePolarity->ConsiderRP Still Failing

Caption: A logical decision tree for troubleshooting common column chromatography issues.

References

  • Danaher Life Sciences. (n.d.). Preparative Silica Columns for Efficient Chromatography.
  • Benchchem. (n.d.). Purification techniques for separating Z and E isomers of tricos-7-ene.
  • Alfa Chemistry. (n.d.). Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Nitro Compounds.
  • Patsnap Eureka. (2025, December 31). How to Enhance Silica Gel With Organic Compounds.
  • Columbia University. (n.d.). Column chromatography.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Impurities in Titanium Hydroxide Synthesis.
  • Péter, A., et al. (2025, April 23). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
  • Tosoh Bioscience LLC. (2014). Technical Presentation -- Analytical Separation Of Oligonucleotides Using Strong Anion Exchange and C18 Reversed Phase Chromatog.
  • Nakagawa, T., et al. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Biological & Pharmaceutical Bulletin, 23(3), 274-278.
  • Benchchem. (n.d.). Technical Support Center: Purification of Boc-7-hydroxy-L-tryptophan.
  • Reddit. (2024, April 3). issues with column chromatography purification of coordination complex.
  • Dong, M. W. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Lanças, F. M., et al. (2004). Chromatographic and column stability at pH 7 of a C18 dimethylurea polar stationary phase. Journal of Chromatography A, 1030(1-2), 37-44.
  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10.
  • Cytiva. (2015, February 15). Maintenance and cleaning of size exclusion chromatography columns.
  • Nardi, A., et al. (n.d.). Chemical Derivatization and Purification of Peptide-Toxins for Probing Ion Channel Complexes. PMC.
  • Singh, S., et al. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar.
  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs.
  • Ferreira, A. M. C., et al. (2024, March 29). An Overview of Degradation Strategies for Amitriptyline. MDPI.
  • Kato, Y., et al. (2023, July 26). Characterization of Tryptophan Oxidation Affecting D1 Degradation by FtsH in the Photosystem II Quality Control of Chloroplasts. eLife.
  • Wang, J., et al. (2018). Evaluating tetracycline degradation pathway and intermediate toxicity during the electrochemical oxidation over a Ti/Ti4O7 anode. Water Research, 137, 324-334.
  • ResearchGate. (n.d.). The proposed degradation pathways of AZ under stress storage conditions....
  • Sakama, M., et al. (n.d.). Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. RSC Publishing.
  • Walbi, I. A., et al. (2023, November 8). Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products. PMC.
  • Jackson, C. A., et al. (2023, February 19). The Colorimetric Detection of the Hydroxyl Radical. MDPI.
  • Kim, J., et al. (n.d.). Suppression of hydroxylation on the surface of colloidal quantum dots to enhance the open-circuit voltage of photovoltaics. Journal of Materials Chemistry A (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Method Refinement for Z-Tic(7-OH)-OH Detection by LC-MS

Welcome to the technical support center for the LC-MS analysis of Z-Tic(7-OH)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of Z-Tic(7-OH)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to refine your analytical methods for robust and reliable quantification of Z-Tic(7-OH)-OH.

Understanding the Analyte: Z-Tic(7-OH)-OH

Z-Tic(7-OH)-OH, with the chemical formula C18H17NO5, is a modified amino acid derivative.[1] Its structure includes a tetrahydroisoquinoline core, a hydroxyl group, a carboxylic acid, and a benzyloxycarbonyl (Z) protecting group. These features contribute to its polar and zwitterionic nature, presenting unique challenges for LC-MS analysis, particularly in complex biological matrices.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the LC-MS analysis of Z-Tic(7-OH)-OH.

Q1: What is the best chromatographic mode for Z-Tic(7-OH)-OH analysis?

Due to its high polarity, Z-Tic(7-OH)-OH is poorly retained on traditional reversed-phase (RP) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the retention of polar analytes like Z-Tic(7-OH)-OH.

Q2: What are the expected challenges when developing an LC-MS method for Z-Tic(7-OH)-OH?

Researchers can anticipate several challenges, including:

  • Poor retention on RP columns: As mentioned, the polar nature of the molecule makes RP chromatography difficult.

  • Low sensitivity: The presence of multiple ionizable groups can lead to a distribution of the analyte signal across different charge states in the mass spectrometer.

  • Matrix effects: Co-eluting endogenous components from biological samples can suppress or enhance the ionization of Z-Tic(7-OH)-OH, leading to inaccurate quantification.[2]

  • Peak shape issues: Improper solvent composition or column equilibration in HILIC can lead to peak tailing or splitting.[3][4]

  • Analyte stability: The ester and carbamate functionalities in the Z-group may be susceptible to hydrolysis under certain pH and temperature conditions.

Q3: How should I prepare my samples for Z-Tic(7-OH)-OH analysis in plasma?

A robust sample preparation protocol is crucial for minimizing matrix effects and ensuring accurate results. A combination of protein precipitation followed by solid-phase extraction (SPE) is often effective.

  • Protein Precipitation (PPT): This initial step removes the majority of proteins from the plasma sample. Acetonitrile is a common precipitation solvent.

  • Solid-Phase Extraction (SPE): SPE provides further cleanup by isolating the analyte from other matrix components. Given the polar nature of Z-Tic(7-OH)-OH, a mixed-mode or a polar-functionalized SPE sorbent would be appropriate.

Q4: What type of internal standard (IS) should I use?

The ideal internal standard is a stable isotope-labeled (SIL) version of Z-Tic(7-OH)-OH (e.g., with 13C or 15N). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and LC-MS analysis, thus providing the most accurate correction for variability.[5] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be considered, though it may not compensate for all sources of variability as effectively.[6][7]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the LC-MS analysis of Z-Tic(7-OH)-OH.

Chromatographic Issues

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Troubleshooting Steps
Inappropriate Injection Solvent The injection solvent should be as close in composition as possible to the initial mobile phase to avoid peak distortion. For HILIC, this means a high organic content. Dissolving the sample in a solvent with a high aqueous content can lead to poor peak shape.[8]
Insufficient Column Equilibration HILIC columns require a longer equilibration time compared to RP columns. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs.[4]
Column Overload Injecting too much analyte can lead to peak fronting. Reduce the injection volume or dilute the sample.[9]
Secondary Interactions Insufficient buffer concentration in the mobile phase can lead to secondary interactions with the stationary phase, causing peak tailing. Increasing the buffer concentration can often improve peak shape.[4]
Hardware Issues Poorly made connections, dead volumes, or a partially blocked column frit can all lead to peak splitting or tailing. Inspect all fittings and consider replacing the column if other solutions fail.[3]

Problem: Low or No Retention

Potential Cause Troubleshooting Steps
Incorrect Mobile Phase Composition In HILIC, the organic solvent is the weak solvent. Ensure your initial mobile phase has a high percentage of organic solvent (typically >80% acetonitrile). Increasing the aqueous content will decrease retention.
Improper Column Conditioning A new HILIC column needs to be properly conditioned to establish the aqueous layer on the stationary phase. Follow the manufacturer's instructions for column conditioning.[3]
Sample Solvent is Too Strong If the sample is dissolved in a high percentage of water, it will act as a strong solvent and cause the analyte to elute early with poor retention. Reconstitute the sample in a solvent with a high organic content.[8]
Mass Spectrometry Issues

Problem: Low Sensitivity/Poor Signal Intensity

Potential Cause Troubleshooting Steps
Suboptimal Ionization Parameters The electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) need to be optimized for Z-Tic(7-OH)-OH. Systematically optimize these parameters by infusing a standard solution of the analyte.[10][11]
Analyte Signal Distributed Across Multiple Charge States As a zwitterionic molecule, Z-Tic(7-OH)-OH may form multiple charged species in the ESI source. Experiment with mobile phase pH to favor the formation of a single, predominant charge state.
Matrix Effects (Ion Suppression) Co-eluting matrix components can suppress the ionization of the analyte. Improve sample cleanup, adjust the chromatography to separate the analyte from the interfering peaks, or dilute the sample.[12][13][14]
In-source Fragmentation High source temperatures or voltages can cause the analyte to fragment before entering the mass analyzer. Optimize source conditions to minimize in-source fragmentation.

Problem: Inconsistent or Noisy Signal

Potential Cause Troubleshooting Steps
Contaminated MS Source A dirty ion source can lead to an unstable signal. Clean the ion source according to the manufacturer's recommendations.
Unstable Spray This can be caused by a clogged ESI needle, incorrect mobile phase composition, or suboptimal source parameters. Inspect and clean the ESI needle and re-optimize source conditions.
Mobile Phase Incompatibility High concentrations of non-volatile buffers (e.g., phosphate) are not compatible with MS and can cause signal instability and contamination. Use volatile buffers like ammonium formate or ammonium acetate.
Method-Wide Issues

Problem: Poor Reproducibility

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Variability in sample preparation steps can lead to inconsistent results. Ensure all sample preparation steps are performed consistently and consider automating liquid handling steps if possible.
Analyte Instability Z-Tic(7-OH)-OH may degrade in the sample matrix or during sample processing. Investigate the stability of the analyte under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). Consider performing forced degradation studies to understand potential degradation pathways.[15][16][17] The stability of amino acids can be affected by pH and temperature.[18]
Carryover The analyte may adsorb to components of the LC-MS system and elute in subsequent runs, leading to artificially high results in blank or low-concentration samples. Optimize the wash solvent and gradient to effectively clean the system between injections.

Experimental Protocols and Data Presentation

Recommended Starting LC-MS Parameters

The following table provides a starting point for method development. These parameters will likely require further optimization for your specific instrumentation and application.

Parameter Recommended Starting Condition Rationale
LC Column HILIC column (e.g., amide, cyano, or bare silica phase), 2.1 x 100 mm, < 3 µmProvides retention for polar analytes.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Volatile buffer compatible with MS. Acidic pH can improve peak shape for acidic compounds.
Mobile Phase B AcetonitrileCommon organic solvent for HILIC.
Gradient 95% B to 50% B over 5 minutesA typical HILIC gradient to elute polar compounds.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 - 40 °CCan improve peak shape and reduce viscosity.
Injection Volume 1 - 5 µLSmaller injection volumes minimize solvent effects.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeTest both modes to determine which provides better sensitivity. Positive mode is often suitable for molecules with basic nitrogens.
MS/MS Transitions To be determined empiricallyInfuse a standard solution to determine the precursor ion and optimize collision energy for product ions.
Predicted MS/MS Fragmentation
  • Loss of CO2 (44 Da): Decarboxylation of the carboxylic acid is a common fragmentation pathway.

  • Loss of the Z-group (C8H7O2, 135 Da): Cleavage of the carbamate bond.

  • Fragments from the tetrahydroisoquinoline core: Ring opening and subsequent fragmentations are possible.

A systematic approach to identifying product ions would involve infusing a pure standard of Z-Tic(7-OH)-OH and performing a product ion scan at various collision energies.

Visualizations

Troubleshooting Workflow for Poor Peak Shape in HILIC

G start Poor Peak Shape (Tailing, Fronting, Splitting) check_injection_solvent Is injection solvent weaker than mobile phase? start->check_injection_solvent adjust_injection_solvent Reconstitute sample in initial mobile phase check_injection_solvent->adjust_injection_solvent No check_equilibration Is column properly equilibrated? check_injection_solvent->check_equilibration Yes adjust_injection_solvent->check_equilibration increase_equilibration Increase equilibration time (10-15 column volumes) check_equilibration->increase_equilibration No check_overload Is there evidence of column overload? check_equilibration->check_overload Yes increase_equilibration->check_overload reduce_injection Reduce injection volume or dilute sample check_overload->reduce_injection Yes check_buffer Is buffer concentration adequate? check_overload->check_buffer No reduce_injection->check_buffer increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_hardware Check for leaks, dead volumes, or clogs check_buffer->check_hardware Yes increase_buffer->check_hardware end Peak Shape Improved check_hardware->end

Caption: A flowchart for troubleshooting poor peak shape in HILIC.

Key Relationships in LC-MS Method Development

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_sample Sample Preparation lc_params Column Chemistry Mobile Phase Gradient Flow Rate Temperature retention Retention Time lc_params->retention peak_shape Peak Shape lc_params->peak_shape resolution Resolution lc_params->resolution sensitivity Sensitivity resolution->sensitivity Impacts ms_params Ionization Mode Source Parameters Collision Energy ms_params->sensitivity specificity Specificity ms_params->specificity sample_prep Protein Precipitation Solid-Phase Extraction Dilution matrix_effects Matrix Effects sample_prep->matrix_effects recovery Analyte Recovery sample_prep->recovery matrix_effects->sensitivity Impacts recovery->sensitivity Impacts

Caption: Interdependencies of key parameter groups in LC-MS method development.

Regulatory Compliance

All bioanalytical methods intended for use in regulatory submissions must be validated according to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][8] Method validation ensures that the analytical procedure is accurate, precise, specific, and reproducible for its intended purpose.[8] The International Council for Harmonisation (ICH) M10 guideline provides harmonized recommendations for bioanalytical method validation.[16][19]

This guide provides a foundation for developing a robust LC-MS method for Z-Tic(7-OH)-OH. Remember that every instrument and application is unique, and a systematic approach to method development and troubleshooting is key to success.

References

  • What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914. (n.d.). Waters. Retrieved March 31, 2026, from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. Retrieved March 31, 2026, from [Link]

  • Forced Degradation Studies: Why, What & How. (n.d.). BioPharmaSpec. Retrieved March 31, 2026, from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021, March 2). PMC. Retrieved March 31, 2026, from [Link]

  • Internal Standards for Protein Quantification by LC-MS/MS. (n.d.). Analytical Chemical Products. Retrieved March 31, 2026, from [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (2016, March 31). Future Science. Retrieved March 31, 2026, from [Link]

  • Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved March 31, 2026, from [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (2012, October 30). PMC. Retrieved March 31, 2026, from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved March 31, 2026, from [Link]

  • High-sensitivity LC-MS/MS quantification of peptides and proteins in complex biological samples: the impact of enzymatic digestion and internal standard selection on method performance. (2013, October 15). PubMed. Retrieved March 31, 2026, from [Link]

  • UPLC-MS/MS method development for peptide analysis. (2025, December 18). AMSbiopharma. Retrieved March 31, 2026, from [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. Retrieved March 31, 2026, from [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.Net. Retrieved March 31, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom. Retrieved March 31, 2026, from [Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Shimadzu. Retrieved March 31, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026, March 30). LCGC International. Retrieved March 31, 2026, from [Link]

  • Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. (n.d.). Waters Corporation. Retrieved March 31, 2026, from [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. (2025, November 28). LCGC International. Retrieved March 31, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 29). Pharmaceutical Technology. Retrieved March 31, 2026, from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass. Retrieved March 31, 2026, from [Link]

  • Efficient Method Development for a Synthetic Peptide and Related Impurities. (2024, October 15). Shimadzu. Retrieved March 31, 2026, from [Link]

  • Development of an efficient LC-MS peptide mapping method using accelerated sample preparation for monoclonal antibodies. (2020, January 15). PubMed. Retrieved March 31, 2026, from [Link]

  • Z-Tic(7-OH)-OH CAS#201413-65-2. (n.d.). FCMD. Retrieved March 31, 2026, from [Link]

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. (n.d.). Aragen Life Sciences. Retrieved March 31, 2026, from [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved March 31, 2026, from [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, June 1). Bioanalysis Zone. Retrieved March 31, 2026, from [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks. Retrieved March 31, 2026, from [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). ResolveMass. Retrieved March 31, 2026, from [Link]

  • Stability of human blood serum aminoacids after storage at different pH and temperature conditions. (n.d.). PubMed. Retrieved March 31, 2026, from [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2024, April 24). bioRxiv. Retrieved March 31, 2026, from [Link]

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. (2024, October 2). PMC. Retrieved March 31, 2026, from [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025, October 29). Anapharm Bioanalytics. Retrieved March 31, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved March 31, 2026, from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved March 31, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 31, 2026, from [Link]

  • Amino Acids and Peptides. (n.d.). eGyanKosh. Retrieved March 31, 2026, from [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Retrieved March 31, 2026, from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved March 31, 2026, from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). Retrieved March 31, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 31, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Reactivity Studies of Z-Tic(7-OH)-OH-Derived Pharmacophores with Opioid and Non-Opioid Receptors

As drug development pushes toward highly selective neuromodulators, the structural nuances of synthetic building blocks become paramount. Z-Tic(7-OH)-OH (N-benzyloxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-car...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward highly selective neuromodulators, the structural nuances of synthetic building blocks become paramount. Z-Tic(7-OH)-OH (N-benzyloxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a highly specialized protected unnatural amino acid. While biologically inert in its protected state, when deprotected and coupled to specific piperidine scaffolds, it forms the critical "address group" for some of the most potent and selective opioid receptor antagonists known to pharmacology, most notably JDTic [1].

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of 7-OH-Tic-derived pharmacophores against classical alternatives, detailing the mechanistic causality behind their receptor selectivity and the experimental protocols required to validate these findings.

The Genesis of the 7-OH-Tic Pharmacophore

Historically, kappa-opioid receptor (KOP) antagonists were derived from the oxymorphone molecular scaffold (e.g., nor-BNI). However, the discovery that the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core could be coupled with the 7-hydroxy-Tic moiety revolutionized the field[1].

The incorporation of the Z-Tic(7-OH)-OH precursor provides a critical phenolic hydroxyl group at the 7-position of the tetrahydroisoquinoline ring. This hydroxyl group acts as a highly specific hydrogen-bond donor/acceptor, interacting directly with residues like His291 in the KOP binding pocket[2]. This interaction is the primary driver of the massive >1,000-fold selectivity for KOP over mu (MOP) and delta (DOP) opioid receptors seen in JDTic[3].

Pharmacophore Z Z-Tic(7-OH)-OH (Synthetic Precursor) Deprot Deprotection & Coupling (HBTU / TFA) Z->Deprot JDTic 7-OH-Tic Pharmacophore (e.g., JDTic) Deprot->JDTic Pip Dimethyl-hydroxyphenyl piperidine core Pip->Deprot KOP KOP Receptor (Primary Target: Ki ~0.3 nM) JDTic->KOP High Selectivity NOP NOP Receptor (Cross-Reactivity: Ki ~16 nM) JDTic->NOP Off-Target Binding

Synthesis workflow and dual-receptor binding profile of Z-Tic(7-OH)-OH derived pharmacophores.

Comparative Cross-Reactivity Profiling

While 7-OH-Tic derivatives are celebrated for their KOP selectivity, comprehensive screening has revealed fascinating cross-reactivity, particularly with the nociceptin opioid receptor (NOP) and the noradrenaline transporter (NET) [4][5].

To objectively evaluate the performance of the 7-OH-Tic pharmacophore (represented by JDTic), we must compare it against classical bivalent KOP antagonists (nor-BNI, GNTI) and structurally modified pan-antagonists (AT-076, which lacks the 3,4-dimethyl groups but retains the 7-OH-Tic moiety)[4].

Table 1: Binding Affinities ( Ki​ , nM) Across Opioid and Non-Opioid Targets
CompoundScaffold TypeKOP ( Ki​ )MOP ( Ki​ )DOP ( Ki​ )NOP ( Ki​ )NET ( Ki​ )
JDTic 7-OH-Tic / Piperidine 0.32 ± 0.1 > 100 > 100 16.67 ± 0.76 54.0 ± 8.2
nor-BNI Oxymorphone dimer0.26 ± 0.0544.0 ± 5.139.0 ± 4.2> 10,000> 10,000
GNTI Guanidinyl-naltrindole0.14 ± 0.02100.0 ± 1224.0 ± 3.1> 10,000> 10,000
AT-076 7-OH-Tic (Des-dimethyl)1.14 ± 0.631.67 ± 0.619.6 ± 1.31.75 ± 0.74N/D

Data Synthesis & Causality:

  • Opioid Selectivity: Classical antagonists like nor-BNI and GNTI exhibit moderate cross-reactivity with MOP and DOP (30- to 100-fold selectivity). In contrast, the intact 7-OH-Tic derivative (JDTic) shows virtually no MOP/DOP binding, isolating KOP activity[5].

  • The NOP Anomaly: JDTic is the first ligand containing this specific pharmacophore to demonstrate significant affinity for the NOP receptor ( Ki​ ~ 16.67 nM)[4]. Removing the 3,4-dimethyl groups from the piperidine core (yielding AT-076) collapses the KOP selectivity, turning the 7-OH-Tic derivative into a potent pan-antagonist with high NOP affinity ( Ki​ ~ 1.75 nM)[4].

  • Non-Opioid Targets: JDTic exhibits off-target binding to the noradrenaline transporter (NET) with a Ki​ of 54 nM, though it only weakly inhibits actual transport ( IC50​ = 1.1 µM)[5]. This cross-reactivity must be accounted for in in vivo models of depression and stress.

Experimental Methodologies: Self-Validating Protocols

To accurately map these cross-reactivity profiles, researchers must employ rigorous, self-validating assays. Below are the optimized protocols for determining both binding affinity ( Ki​ ) and functional efficacy ( Ke​ ).

Protocol A: Radioligand Competition Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) of 7-OH-Tic derivatives across receptor subtypes.

Causality of Design: This assay relies on the displacement of a highly specific radioligand. The use of a Tris-HCl buffer supplemented with BSA prevents the highly lipophilic Tic-derivatives from adhering to the plastic assay plates, which would otherwise artificially inflate the apparent Ki​ .

  • Membrane Preparation: Harvest CHO cells stably expressing human KOP, MOP, DOP, or NOP. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C.

  • Assay Buffer Formulation: Resuspend the pellet in 50 mM Tris-HCl containing 0.1% Bovine Serum Albumin (BSA) to mitigate non-specific plastic binding.

  • Ligand Incubation:

    • Add 50 µL of the radioligand (e.g., [3H]U69,593 for KOP, or [3H]nociceptin for NOP) at a concentration equal to its previously determined Kd​ .

    • Add 50 µL of the 7-OH-Tic test compound at varying concentrations ( 10−11 to 10−5 M).

    • Add 100 µL of membrane suspension (approx. 15-20 µg protein/well).

  • Validation Control (Self-Validation Step): Include wells with 10 µM Naloxone (for KOP/MOP/DOP) or 10 µM unlabeled Nociceptin (for NOP) to define Non-Specific Binding (NSB). Total Binding (TB) is defined by wells receiving only the vehicle.

  • Termination: Incubate for 90 minutes at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce background).

  • Quantification: Read via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: [35S]GTPγS Functional Assay

Purpose: To determine whether the cross-reactivity observed in Protocol A translates to agonism, antagonism, or inverse agonism.

Causality of Design: Opioid receptors are GPCRs. Agonist binding causes the G α subunit to exchange GDP for GTP. By supplying a non-hydrolyzable radiolabeled GTP analog ( [35S]GTPγS ), we can trap and measure receptor activation. Adding excess GDP is critical to suppress basal, ligand-independent G-protein activation, ensuring a high signal-to-noise ratio.

  • Reaction Mixture: Combine membrane preparations (10 µ g/well ) in assay buffer (50 mM HEPES, 100 mM NaCl, 5 mM MgCl2​ , pH 7.4). Note: MgCl2​ is strictly required as Mg2+ is a necessary cofactor for G-protein nucleotide exchange.

  • Basal Suppression: Add 30 µM GDP to all wells.

  • Compound Addition:

    • To test for antagonism, pre-incubate membranes with the 7-OH-Tic derivative for 30 minutes.

    • Add a fixed EC80​ concentration of a reference agonist (e.g., U50,488 for KOP).

  • Tracer Addition: Add 0.1 nM [35S]GTPγS and incubate for 60 minutes at 30°C.

  • Filtration & Analysis: Terminate via rapid filtration. A true antagonist (like JDTic) will yield a rightward shift in the agonist dose-response curve without reducing the maximum response (competitive) or depress the Emax​ (non-competitive/insurmountable)[4]. Calculate the antagonist equilibrium dissociation constant ( Ke​ ) via Schild analysis.

GTPgS_Assay Agonist Agonist (e.g., U50,488) Receptor Opioid Receptor (KOP/NOP) Agonist->Receptor Activates Antag 7-OH-Tic Antagonist (e.g., JDTic) Antag->Receptor Blocks Gprot G-Protein (α subunit) GDP Bound Receptor->Gprot Conformational Change GTP [35S]GTPγS Integration Gprot->GTP GDP/GTP Exchange Signal Scintillation Signal GTP->Signal Quantification

Mechanism of the [35S]GTPγS functional assay for evaluating antagonist efficacy.

Conclusion

The integration of the Z-Tic(7-OH)-OH building block into piperidine scaffolds represents a masterclass in rational drug design. While it effectively abolishes MOP and DOP cross-reactivity—solving the historical challenge of bivalent oxymorphone antagonists—it introduces a novel, structurally dependent cross-reactivity with the NOP receptor and the noradrenaline transporter. Understanding these interactions is vital for researchers developing next-generation therapeutics for stress, depression, and addiction.

Sources

Comparative

Comparative Efficacy Guide: Z-Tic(7-OH)-OH as a Pharmacophore in Neurological Drug Design

Executive Summary & Epistemological Framework As a Senior Application Scientist, I frequently encounter a critical categorical error in drug development literature: treating synthetic building blocks as standalone therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Epistemological Framework

As a Senior Application Scientist, I frequently encounter a critical categorical error in drug development literature: treating synthetic building blocks as standalone therapeutics. Z-Tic(7-OH)-OH (N-benzyloxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; CAS: 61999-52-8) is not administered directly to patients. Rather, it is a conformationally restricted, unnatural amino acid derivative used as a highly specialized pharmacophore in the synthesis of advanced peptide-based neurological drugs [1].

To objectively evaluate its "efficacy," we must analyze how the incorporation of the Tic(7-OH) motif modulates the pharmacodynamics of opioid peptides (targeting μ -opioid and δ -opioid receptors) compared to traditional small-molecule neurological drugs like Morphine and Oliceridine (TRV130).

Mechanistic Grounding: The Tic(7-OH) Advantage

The efficacy of known neurological drugs like morphine is severely limited by their off-target recruitment of β -arrestin, which triggers life-threatening respiratory depression. The integration of Tic(7-OH) into peptide sequences solves this through conformational restriction .

  • Structural Causality: The rigid tetrahydroisoquinoline ring locks the peptide backbone into a specific spatial orientation. The 7-hydroxyl group mimics the essential phenolic ring of endogenous tyrosine, which is a non-negotiable structural requirement for anchoring the ligand into the orthosteric binding pocket of the μ -opioid receptor (MOR) [2].

  • Biased Agonism: By restricting the conformational flexibility of the ligand, Tic(7-OH)-containing peptides (such as DP31 and Dmt-Tic analogues) preferentially stabilize the G-protein-coupled active state of the receptor while sterically hindering the conformation required for β -arrestin recruitment.

OpioidSignaling Ligand Tic(7-OH) Peptide Ligand MOR μ-Opioid Receptor (MOR) Ligand->MOR Binds GProtein G-Protein Pathway (Analgesia) MOR->GProtein Biased Agonism Arrestin β-Arrestin Pathway (Side Effects) MOR->Arrestin Reduced Recruitment

Biased signaling mechanism of Tic(7-OH)-containing opioid peptides favoring analgesia.

Comparative Efficacy Analysis

The following table synthesizes quantitative data comparing the pharmacological profile of Tic(7-OH)-derived peptide motifs against standard neurological drugs. Data reflects in vitro receptor binding ( Ki​ ) and functional efficacy ( EC50​ ) at the human MOR [1][3].

Compound / PharmacophoreTarget ReceptorBinding Affinity ( Ki​ )G-Protein Efficacy ( EC50​ ) β -Arrestin RecruitmentClinical Status
Tic(7-OH) Peptides (e.g., DP31) MOR / DOPModerate~3600 nM (SAR probe)< 15%Preclinical
Dmt-Tic-OH Motif DOP0.02 nM5.7 nM ( Ke​ )MinimalPreclinical
Morphine MOR~1.1 nM~10 nM100% (Reference)Approved
Oliceridine (TRV130) MOR~0.8 nM~10 nM~15%Approved

Insight: While base Tic(7-OH) probes like DP31 exhibit lower raw potency ( EC50​ ~3600 nM) than morphine, their true value lies in their near-zero β -arrestin recruitment. When combined with dimethyl-tyrosine (Dmt), the Dmt-Tic-OH motif achieves ultra-high affinity ( Ki​ = 0.02 nM), vastly outperforming morphine's binding kinetics while maintaining enzymatic stability against endogenous peptidases.

Self-Validating Experimental Protocols

To ensure absolute reproducibility and trustworthiness, the following workflows represent self-validating systems for synthesizing and evaluating Z-Tic(7-OH)-OH derived drugs.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) & Deprotection
  • Causality for Choice of Reagents: We utilize the Z-protecting group (benzyloxycarbonyl) rather than Fmoc because the Z-group is highly stable under mildly basic conditions. This prevents premature deprotection during the extended coupling times required for the sterically hindered secondary amine of the Tic ring.

  • Step 1: Swell Wang resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize the surface area for coupling.

  • Step 2: Activate Z-Tic(7-OH)-OH (3 equivalents) using HBTU/HOBt and DIPEA in DMF. Validation Check: The addition of HOBt is mandatory to suppress racemization at the chiral center during activation.

  • Step 3: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5).

  • Step 4: Remove the Z-group via catalytic hydrogenation (H2 gas, 10% Pd/C catalyst in methanol) for 1 hour to yield the free N-terminal amine, which is strictly required for receptor binding.

Protocol B: In Vitro Radioligand Binding Assay
  • Step 1: Isolate CHO cell membranes expressing human MOR (50 µg protein/well).

  • Step 2: Incubate membranes with 1 nM [3H] DAMGO (a competitive radioligand) and varying concentrations of the Tic(7-OH) peptide ( 10−11 to 10−5 M) in Tris-HCl buffer (pH 7.4) for 60 mins at 25°C.

  • Step 3: Terminate via rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine (PEI).

  • Self-Validation Mechanism: Include a control well with 10 µM Naloxone to define non-specific binding. Rule: If non-specific binding exceeds 20% of the total signal, the assay is automatically flagged for membrane degradation or insufficient PEI blocking, and the data is discarded.

Protocol C: Functional G-Protein Activation ( [35S]GTPγS )
  • Step 1: Mix MOR membranes with 50 pM [35S]GTPγS and 30 µM GDP.

  • Step 2: Introduce the Tic(7-OH) peptide. Agonists will stimulate the exchange of GDP for the radiolabeled GTP analogue.

  • Step 3: Quantify bound radioactivity via liquid scintillation counting to determine the EC50​ .

Workflow Synth SPPS Synthesis (Z-Tic(7-OH)-OH) Deprotect Z-Group Deprotection (H2, Pd/C) Synth->Deprotect Binding Radioligand Assay (Ki Determination) Deprotect->Binding InVivo Functional Assay (GTPγS) Binding->InVivo

Self-validating experimental workflow for synthesizing and evaluating Tic(7-OH) peptides.

References

  • De Neve, J., et al. (2024). "Multitarget μ-Opioid Receptor Agonists─Neuropeptide FF Receptor Antagonists Induce Potent Antinociception with Reduced Adverse Side Effects." Journal of Medicinal Chemistry.[Link]

  • Balboni, G., et al. (2002). "Further Studies on the Dmt-Tic Pharmacophore: Hydrophobic Substituents at the C-Terminus Endow δ Antagonists To Manifest μ Agonism or μ Antagonism." Journal of Medicinal Chemistry.[Link]

  • Salvadori, S., et al. (2009). "Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds." National Center for Biotechnology Information (PMC).[Link]

Validation

structure-activity relationship of 7-hydroxy-Tic analogues

Structure-Activity Relationship (SAR) of 7-Hydroxy-Tic Analogues: A Comprehensive Comparison Guide Executive Summary In advanced drug design, conformational restriction is a powerful tool used to force a ligand into a sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) of 7-Hydroxy-Tic Analogues: A Comprehensive Comparison Guide

Executive Summary

In advanced drug design, conformational restriction is a powerful tool used to force a ligand into a specific binding pocket geometry. The unnatural amino acid 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (7-hydroxy-Tic) acts as a rigidified, bicyclic surrogate for Tyrosine (Tyr) or Phenylalanine (Phe). By restricting the χ1 and χ2 dihedral angles of the aromatic side chain, 7-hydroxy-Tic locks the pharmacophore into a spatial orientation that drastically alters G-protein coupled receptor (GPCR) subtype selectivity[4].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 7-hydroxy-Tic analogues across two major therapeutic avenues: Opioid Receptor Modulation and Neurotensin (NT) Receptor Modulation . This guide evaluates their structure-activity relationships (SAR), compares quantitative binding affinities, and provides self-validating experimental protocols for evaluating GPCR functional antagonism.

SAR Comparison: Opioid Receptor Antagonists (JDTic vs. AT-076)

The 7-hydroxy-Tic moiety is a cornerstone in the development of opioid peptidomimetics and small-molecule antagonists. Its inclusion dictates whether a compound acts as a highly selective subtype antagonist or a pan-opioid antagonist.

  • JDTic (Selective KOR Antagonist): JDTic incorporates a 3R,4R-dimethyl piperidine core coupled with 7-hydroxy-Tic. The 3R attachment of the 7-hydroxy-Tic group and the 1S configuration of the isopropyl group are strictly required for its exceptional Kappa Opioid Receptor (KOR) selectivity. It achieves a Ke​ of ~0.02 nM at KOR, with >100-fold selectivity over Mu (MOR) and Delta (DOR) receptors [2].

  • AT-076 (Pan-Opioid Antagonist): AT-076 utilizes the entire 7-hydroxy-Tic scaffold but pairs it with a 3-hydroxyphenyl pharmacophore. SAR analysis demonstrates that while modifications to the 3-hydroxyphenyl group are tolerated, the removal or alteration of the 7-hydroxy group on the Tic moiety causes a catastrophic drop in affinity across all opioid receptor subtypes (MOR, DOR, KOR, and NOP) [1].

Table 1: Opioid Receptor Antagonists SAR Comparison

Compound VariantCore ModificationKOR Affinity ( Ke​ / Ki​ )MOR / DOR AffinitySelectivity Profile
JDTic 3R,4R-dimethyl piperidine + 7-OH-Tic~0.02 nM>100-fold lower affinityHighly KOR Selective
AT-076 3-hydroxyphenyl piperidine + 7-OH-TicNanomolarNanomolarPan-Opioid Antagonist
AT-076 (Des-hydroxyl) Removal of 7-OH from TicSignificant DropSignificant DropLoss of Pan-Affinity

SAR Comparison: Neurotensin (NT) Analogues for Opioid-Independent Analgesia

Beyond classical opioid receptors, 7-hydroxy-Tic has revolutionized the design of Neurotensin (NT) analogues. Native NT exerts analgesia via NTS1 and NTS2 receptors, but NTS1 activation induces severe adverse effects like hypotension and hypothermia.

By replacing the native Tyrosine at position 11 (Tyr11) of the NT(8-13) sequence with 7-OH-Tic, researchers successfully decoupled these effects. The conformational restriction imposed by 7-OH-Tic prevents the ligand from adopting the geometry required to activate NTS1, resulting in a significant loss of NTS1 binding affinity. Consequently, the modified analogue becomes highly selective for NTS2, delivering potent analgesia without the adverse hemodynamic and thermoregulatory drops [3].

Table 2: Neurotensin (NT) Analogues SAR Comparison

Sequence / ModificationNTS1 AffinityNTS2 AffinityPhysiological Outcome
NT(8-13) (Wild-type) HighModerateAnalgesia + Hypotension/Hypothermia
NT(8-13) + 7-OH-Tic 11 Low (Antagonist)HighAnalgesia (No Hypotension)
NT(8-13) + β 3hLys 8
  • 7-OH-Tic 11

LowVery HighPotent Analgesia, High Plasma Stability
Logic of 7-hydroxy-Tic modifications in Opioid and Neurotensin pathways.

Experimental Methodology: Self-Validating Receptor Assays

To objectively validate the antagonist potency ( Ke​ ) of 7-hydroxy-Tic analogues, a [ 35 S]GTP γ S Binding Assay is the gold standard. This protocol is designed as a self-validating system: by measuring the exchange of GDP for the non-hydrolyzable radiolabeled [ 35 S]GTP γ S, we trap the receptor-G-protein complex in its activated state. Antagonists (like JDTic) will demonstrably block agonist-induced radioligand incorporation.

Step-by-Step [ 35 S]GTP γ S Functional Assay Protocol
  • Membrane Preparation:

    • Action: Homogenize CHO cells expressing the target GPCR (e.g., KOR or NTS2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 × g for 20 minutes.

    • Causality: Performing this at 4°C in a physiological pH buffer prevents proteolytic degradation and preserves the native conformational integrity of the GPCRs.

  • Radioligand Incubation:

    • Action: Incubate 10-20 µg of membrane protein with the 7-hydroxy-Tic analogue, a reference agonist, 30 µM GDP, and 0.1 nM [ 35 S]GTP γ S in assay buffer for 60 minutes at 30°C.

    • Causality: The excess GDP forces the G-protein into an inactive baseline state. [ 35 S]GTP γ S will only replace GDP upon true receptor activation. A potent antagonist will competitively prevent the reference agonist from triggering this exchange.

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in water), followed by three washes with ice-cold buffer.

    • Causality: Rapid filtration instantly halts the kinetic exchange while physically separating the membrane-bound, activated G-proteins from the free, unbound cytosolic radioligand, ensuring a high signal-to-noise ratio.

  • Scintillation Counting & Data Validation:

    • Action: Extract the filters, add liquid scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Causality: By normalizing the data against basal binding (absence of agonist/antagonist), the system self-validates the intrinsic activity of the analogue, clearly distinguishing between a neutral antagonist (basal levels maintained) and an inverse agonist (levels drop below basal).

Self-validating [35S]GTPγS functional assay workflow for GPCR ligands.

References

  • Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships - ResearchGate - 1

  • Identification of (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide as a Novel Potent and Selective - ACS Publications - 2

  • Neurotensin Analogues Containing Cyclic Surrogates of Tyrosine at Position 11 Improve NTS2 Selectivity Leading to Analgesia without Hypotension and Hypothermia - ACS Publications - 3

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC - NIH - 4

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Z-Tic(7-OH)-OH

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Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

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As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical causality. Z-Tic(7-OH)-OH (N-benzyloxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a conformationally constrained, protected amino acid derivative. It functions as a rigid tyrosine analog, heavily utilized in the synthesis of highly specific peptidomimetics and opioid receptor modulators.

While its structural rigidity is a profound advantage for drug design, its physical properties—specifically its fine particulate nature and the enhanced lipophilicity imparted by the benzyloxycarbonyl (Z) protecting group—demand rigorous, causality-driven operational protocols.

Risk Assessment & The Causality of Exposure

Before donning Personal Protective Equipment (PPE), we must understand why we are protecting ourselves. The base scaffold, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is classified under GHS as a skin, eye, and respiratory irritant .

When handling Z-Tic(7-OH)-OH, you are managing three specific physical risks:

  • Electrostatic Aerosolization: As a lyophilized or milled powder, the compound holds static charge. Opening a static-laden container forces micro-particulates into the breathing zone.

  • Enhanced Dermal Penetration: The addition of the Z-protecting group significantly increases the molecule's lipophilicity compared to the unprotected amino acid, facilitating faster dermal absorption if dissolved in polar aprotic solvents (like DMF or NMP) during a spill .

  • Ocular Micro-abrasion: The crystalline dust can cause severe mechanical irritation and chemical burns upon contact with ocular mucosa.

Causality Hazard Z-Tic(7-OH)-OH (Fine Powder / Irritant) Inhalation Inhalation Risk (Dust generation) Hazard->Inhalation Skin Dermal Exposure (Lipophilic Z-group) Hazard->Skin Eye Ocular Irritation (Micro-particulates) Hazard->Eye MitigateInhal Respirator / Fume Hood (N95 or P100) Inhalation->MitigateInhal MitigateSkin Double Nitrile Gloves (EN 374 standard) Skin->MitigateSkin MitigateEye Chemical Goggles (ANSI Z87.1) Eye->MitigateEye

Causality mapping of Z-Tic(7-OH)-OH exposure risks and PPE mitigation.

Quantitative PPE Specifications

To mitigate these risks, we implement a self-validating PPE system. Each layer of protection is chosen based on the chemical's specific state and its interactions with standard peptide synthesis solvents.

PPE CategoryQuantitative SpecificationMechanistic Justification
Gloves Double-layered Nitrile (EN 374-1:2016, >0.12mm thickness)The lipophilic Z-group requires a non-polar barrier. If solubilized in DMF/DCM, nitrile provides only a temporary window (breakthrough <10 mins); double-gloving ensures structural integrity if the outer layer is compromised.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate dust during weighing and solvent splash during the activation phase of solid-phase peptide synthesis (SPPS). Safety glasses are insufficient due to the lack of an orbital seal.
Respiratory N95/P100 Particulate RespiratorMandatory if a vented balance enclosure (>80 fpm face velocity) is unavailable. Filters electrostatic micro-particles (<5 microns) that bypass standard mucosal defenses.
Body Flame-retardant, static-dissipative lab coatNeutralizes static charge buildup that causes the powder to aerosolize and cling to standard cotton/polyester blends.

Step-by-Step Operational Protocol

This protocol ensures that the handling of Z-Tic(7-OH)-OH remains a closed, controlled system. Do not proceed to the next step until the previous step's validation condition is met.

Phase 1: Preparation & Weighing

  • Environmental Control: Initiate the workflow inside a certified Class II Type A2 biological safety cabinet or a dedicated powder-weighing fume hood.

  • Static Mitigation: Pass an anti-static ionizer bar over the analytical balance and the Z-Tic(7-OH)-OH container for 10 seconds.

    • Causality: This neutralizes surface charges, preventing the powder from "jumping" due to electrostatic repulsion.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which generate triboelectric charges.

    • Validation: Powder should fall cleanly from the spatula without clinging to the sides of the weigh boat.

Phase 2: Solubilization & Activation 4. Solvent Addition: Transfer the weighed solid to a dry, inert reaction vessel. Slowly add the coupling solvent (e.g., anhydrous DMF or NMP). 5. Agitation: Swirl gently. Do not vortex vigorously until the powder is fully wetted.

  • Causality: Dry powder trapped in the vortex can aerosolize upon opening the tube, causing immediate inhalation exposure.

  • Activation: Introduce coupling reagents (e.g., HATU, DIPEA) only after complete dissolution of Z-Tic(7-OH)-OH.

    • Validation: The solution must be visually clear and free of suspended particulates before proceeding to prevent heterogeneous, low-yield side reactions.

Workflow Start Handling Initiation PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Vent Engineering Controls (Vented Balance) PPE->Vent Weigh Weighing & Transfer (Anti-static tools) Vent->Weigh Solubilize Solubilization (DMF/NMP/DCM) Weigh->Solubilize Waste Waste Segregation (Halogenated vs Non) Solubilize->Waste

Workflow logic for the safe handling and processing of Z-Tic(7-OH)-OH.

Disposal and Neutralization Plan

Unreacted Z-Tic(7-OH)-OH and its solutions cannot be disposed of as standard aqueous waste due to the aromatic and lipophilic nature of the compound, which poses aquatic toxicity risks .

  • Solid Waste: Empty vials, contaminated spatulas, and outer gloves must be collected in a designated solid hazardous waste container lined with a polyethylene bag, labeled as "Toxic Solid Waste - Protected Amino Acid Derivatives."

  • Liquid Waste (Solvent-Dependent):

    • If solubilized in DMF/NMP: Dispose of in the "Non-Halogenated Organic Waste" carboy.

    • If solubilized in DCM (Dichloromethane): Must be strictly segregated into the "Halogenated Organic Waste" carboy to prevent dangerous exothermic reactions with incompatible solvents.

  • Decontamination: Wipe down the balance and fume hood surfaces with a 70% Isopropanol solution to dissolve lipophilic residues, followed by a damp DI-water wipe to pick up any residual polar salts.

References

  • Title: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | CID 95489 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Material Safety Data Sheet - L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Source: Cole-Parmer URL: [Link]

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